Product packaging for H2N-PEG2-CH2COOtBu(Cat. No.:CAS No. 1122484-77-8)

H2N-PEG2-CH2COOtBu

Cat. No.: B2730045
CAS No.: 1122484-77-8
M. Wt: 219.281
InChI Key: WFBRWOZVLSLRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H2N-PEG2-CH2COOtBu is a useful research compound. Its molecular formula is C10H21NO4 and its molecular weight is 219.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO4 B2730045 H2N-PEG2-CH2COOtBu CAS No. 1122484-77-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-[2-(2-aminoethoxy)ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBRWOZVLSLRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to H2N-PEG2-CH2COOtBu in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2N-PEG2-CH2COOtBu, chemically known as tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate, is a heterobifunctional linker molecule increasingly utilized in advanced biochemical and pharmaceutical research. Its structure, featuring a primary amine, a flexible di-ethylene glycol (PEG2) spacer, and a tert-butyl protected carboxylic acid, offers researchers a versatile tool for sequential and controlled bioconjugation. This guide provides a comprehensive overview of its applications, physicochemical properties, and detailed experimental protocols for its use, with a primary focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. Its key properties are summarized in the table below. The presence of the PEG spacer enhances the hydrophilicity and bioavailability of the molecules it is incorporated into.[1]

PropertyValueReference
CAS Number 1122484-77-8[2][3]
Molecular Formula C10H21NO4[3]
Molecular Weight 219.28 g/mol [3]
Appearance Colorless to light yellow liquid
Purity Typically ≥97.0%
Storage 4°C, protected from light
Solubility Soluble in water, DMSO, DCM, DMF

Core Applications in Research

The unique trifunctional nature of this compound makes it a valuable reagent in several research areas:

  • PROTAC Synthesis: This is the most prominent application of this compound. It serves as a flexible linker to connect a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. The PEG component of the linker can improve the solubility and cell permeability of the resulting PROTAC molecule.

  • Bioconjugation: The reactive primary amine allows for the covalent attachment of the linker to proteins, peptides, or other biomolecules through amide bond formation. The protected carboxylic acid can then be deprotected for subsequent conjugation to another molecule, enabling the creation of complex bioconjugates.

  • Drug Delivery Systems: this compound can be used to functionalize nanoparticles, liposomes, or hydrogels. The PEG spacer can improve the stability and circulation time of these delivery systems, while the terminal functional groups allow for the attachment of targeting ligands or therapeutic payloads.

  • Chemical Synthesis: It serves as a versatile building block in organic synthesis, allowing for the introduction of a protected carboxylic acid and an amine group connected by a hydrophilic spacer.

Experimental Protocols

The following protocols are representative examples of how this compound is used in research.

Protocol 1: Amide Bond Formation with this compound

This protocol describes the coupling of the primary amine of this compound to a carboxylic acid on a molecule of interest (e.g., a POI ligand).

Materials:

  • This compound

  • Carboxylic acid-containing molecule of interest

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the carboxylic acid-containing molecule of interest in the anhydrous solvent in the reaction vessel under an inert atmosphere.

  • Add the coupling agent(s) to the solution. If using EDC/NHS, add both reagents.

  • Add the base (DIPEA or TEA) to the reaction mixture. The amount of base is typically 1.5-2 equivalents relative to the carboxylic acid.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add this compound (typically 1-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Upon completion, the solvent is typically removed under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC (High-Performance Liquid Chromatography).

Protocol 2: Deprotection of the Tert-Butyl Ester

This protocol describes the removal of the tert-butyl protecting group to reveal the free carboxylic acid, which can then be used for further conjugation.

Materials:

  • The tert-butyl protected product from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve the tert-butyl protected compound in anhydrous DCM.

  • Add TFA to the solution. A common ratio is 1:1 TFA to DCM, but this can be varied.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Once the deprotection is complete, the solvent and excess TFA are removed under reduced pressure. The crude product is often dried under high vacuum to remove residual TFA.

  • The resulting carboxylic acid can be used in the next step without further purification or can be purified by HPLC if necessary.

Signaling Pathways and Experimental Workflows

The primary role of this compound in forming PROTACs is to facilitate the degradation of a target protein via the ubiquitin-proteasome system.

PROTAC Mechanism of Action

A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (with this compound linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds TernaryComplex->PROTAC Recycled UbiquitinatedProtein Ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: The catalytic cycle of a PROTAC utilizing a linker such as this compound.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically follows a multi-step workflow.

PROTAC_Synthesis_Workflow Start Start Materials: - POI Ligand with COOH - this compound - E3 Ligase Ligand with Amine Step1 Step 1: Amide Coupling (POI Ligand + Linker) Start->Step1 Intermediate1 Intermediate 1: POI-Linker-COOtBu Step1->Intermediate1 Step2 Step 2: Deprotection (Removal of tBu group) Intermediate1->Step2 Intermediate2 Intermediate 2: POI-Linker-COOH Step2->Intermediate2 Step3 Step 3: Amide Coupling (Intermediate 2 + E3 Ligase Ligand) Intermediate2->Step3 FinalProduct Final PROTAC Molecule Step3->FinalProduct Purification Purification & Characterization (HPLC, LC-MS, NMR) FinalProduct->Purification

Caption: A typical workflow for the synthesis of a PROTAC using this compound.

Conclusion

This compound is a highly valuable and versatile tool in modern chemical biology and drug discovery. Its well-defined structure and dual reactivity provide a reliable platform for the construction of complex biomolecules, most notably PROTACs. The protocols and workflows outlined in this guide offer a foundation for researchers to effectively utilize this linker in their own investigations, paving the way for new discoveries in targeted protein degradation and beyond.

References

H2N-PEG2-CH2COOtBu: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

H2N-PEG2-CH2COOtBu, chemically known as tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate, is a bifunctional molecule increasingly utilized in biomedical research and drug development. Its unique structure, featuring a terminal primary amine, a flexible di-polyethylene glycol (PEG2) spacer, and a tert-butyl (tBu) protected carboxylic acid, makes it a versatile building block in the synthesis of complex biomolecules and therapeutic agents. This technical guide provides an in-depth overview of its chemical structure, properties, and core applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound is a heterobifunctional linker. The primary amine allows for covalent attachment to various moieties, such as ligands for target proteins or E3 ligases, through amide bond formation. The t-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal a free carboxyl group for further conjugation. The PEG2 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Physicochemical Properties
PropertyValueReference
Molecular Formula C10H21NO4[1]
Molecular Weight 219.28 g/mol [1]
CAS Number 1122484-77-8[1]
Appearance Colorless to light yellow liquid[1]
Purity ≥97.0% (by NMR)[1]
Storage Conditions 4°C, protect from light. For long-term storage in solvent, -80°C (6 months) or -20°C (1 month).
SMILES O=C(OC(C)(C)C)COCCOCCN
InChI Key WFBRWOZVLSLRSZ-UHFFFAOYSA-N

Core Applications in Drug Development

The primary application of this compound is as a flexible linker in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

The PEG linker in this compound offers several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often hydrophobic PROTAC molecule.

  • Optimized Ternary Complex Formation: The flexibility and length of the PEG linker can influence the formation and stability of the crucial ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the POI.

  • Improved Pharmacokinetics: The PEG moiety can favorably modulate the pharmacokinetic properties of the PROTAC, such as its half-life and bioavailability.

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol outlines the general steps for synthesizing a PROTAC where this compound is used to link a POI ligand (containing a carboxylic acid) and an E3 ligase ligand (e.g., a thalidomide derivative with an amine handle).

Step 1: Amide Coupling of POI Ligand to the Linker

  • Activation of POI Ligand: Dissolve the POI ligand (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated POI ligand solution, add a solution of this compound (1 equivalent) in the same solvent. Let the reaction proceed at room temperature for 2-12 hours, monitoring the progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting intermediate (POI-Linker(tBu)) by flash column chromatography on silica gel.

Step 2: Deprotection of the t-Butyl Ester

  • Acidic Cleavage: Dissolve the purified POI-Linker(tBu) intermediate in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (typically 1:1 v/v).

  • Reaction Monitoring: Stir the solution at room temperature for 30 minutes to 2 hours. Monitor the deprotection by LC-MS until the starting material is fully consumed.

  • Removal of Acid: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA. The resulting deprotected intermediate (POI-Linker-COOH) is often obtained as a TFA salt and can be used in the next step without further purification.

Step 3: Amide Coupling of the E3 Ligase Ligand

  • Activation of the Deprotected Intermediate: Dissolve the POI-Linker-COOH intermediate (1 equivalent) in a suitable aprotic solvent (e.g., DMF). Add a coupling agent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 3-4 equivalents to neutralize the TFA salt and facilitate coupling). Stir for 15-30 minutes.

  • Coupling to E3 Ligase Ligand: Add the E3 ligase ligand (e.g., an amino-thalidomide derivative, 1 equivalent) to the reaction mixture. Let the reaction proceed at room temperature for 2-12 hours. Monitor the formation of the final PROTAC by LC-MS.

  • Final Purification: After the reaction is complete, purify the crude PROTAC using preparative HPLC to obtain the final product with high purity. Characterize the final PROTAC by high-resolution mass spectrometry (HRMS) and ¹H NMR.

Protocol for Western Blot Analysis of PROTAC-mediated Protein Degradation

This protocol describes how to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

  • Cell Culture and Treatment: Plate the desired cancer cell line (e.g., a line known to express the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., from 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

Mandatory Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow POI_Ligand POI Ligand (with -COOH) Coupling1 Amide Coupling (HATU, DIPEA) POI_Ligand->Coupling1 H2N_Linker_tBu This compound H2N_Linker_tBu->Coupling1 Intermediate_tBu POI-Linker(tBu) Coupling1->Intermediate_tBu Deprotection t-Butyl Deprotection (TFA/DCM) Intermediate_tBu->Deprotection Intermediate_COOH POI-Linker-COOH Deprotection->Intermediate_COOH Coupling2 Amide Coupling (HATU, DIPEA) Intermediate_COOH->Coupling2 E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC Purification Prep-HPLC Purification PROTAC->Purification Final_Product Purified PROTAC Purification->Final_Product

Caption: Workflow for the synthesis of a PROTAC using this compound.

PROTAC Mechanism of Action: Targeted Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Induces Polyubiquitination Recycled_PROTAC PROTAC (recycled) Ternary_Complex->Recycled_PROTAC Releases Ub Ubiquitin Ub->E3_Ligase Activated & Transferred Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized & Targeted Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure and favorable physicochemical properties make it an ideal linker for the construction of PROTACs and other complex molecular architectures. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective application in the laboratory, ultimately contributing to the development of novel therapeutic strategies for a range of diseases.

References

An In-depth Technical Guide on the Role of Amino-PEG2-acetic acid tert-butyl ester in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide elucidates the function and application of Amino-PEG2-acetic acid tert-butyl ester, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). While this molecule does not possess an intrinsic mechanism of action in the traditional pharmacological sense, its role as a chemical linker is pivotal to the function of PROTACs, a revolutionary therapeutic modality.

Introduction: The Role of a Bifunctional Linker

Amino-PEG2-acetic acid tert-butyl ester is a heterobifunctional molecule featuring a terminal amine group and a tert-butyl protected carboxylic acid, connected by a two-unit polyethylene glycol (PEG) chain.[1][2][3] It serves as a linker in the synthesis of PROTACs.[][5] PROTACs are engineered molecules that selectively eliminate disease-causing proteins by coopting the cell's natural protein disposal system. The linker itself is not pharmacologically active but is a critical structural component that connects the two active parts of a PROTAC.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that joins them. The mechanism by which a PROTAC induces the degradation of a target protein is a catalytic process that leverages the cell's own ubiquitin-proteasome system (UPS).

The key steps are as follows:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a transient ternary complex. The linker's role is to facilitate this interaction optimally.

  • Ubiquitination : Within the ternary complex, the E3 ligase is brought into close proximity to the target protein. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the target protein.

  • Proteasomal Degradation : The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the tagged protein into smaller peptides.

  • Catalytic Cycle : After inducing ubiquitination, the PROTAC molecule is released and can go on to engage another target protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows PROTACs to be effective at very low, sub-stoichiometric concentrations.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC (Linker + Ligands) Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ternary->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Role and Physicochemical Properties of the PEG Linker

The linker is a critical determinant of a PROTAC's efficacy. The choice of linker affects solubility, cell permeability, and the stability of the ternary complex. Amino-PEG2-acetic acid tert-butyl ester provides a short, flexible, and hydrophilic PEG linker.

Key Properties of PEG Linkers:

  • Solubility : The ethylene glycol units in PEG linkers are hydrophilic, which can improve the overall aqueous solubility of the PROTAC molecule, a common challenge in drug development.

  • Flexibility : Flexible linkers like PEG chains allow the two ligands to adopt multiple orientations, which can increase the probability of forming a stable and productive ternary complex.

  • Biocompatibility : PEG is well-known for its biocompatibility and low immunogenicity.

  • Synthetic Tractability : The terminal amine and protected acid groups of Amino-PEG2-acetic acid tert-butyl ester allow for straightforward and modular synthesis of PROTACs through standard amide coupling reactions. The tert-butyl ester is a common protecting group that can be removed under acidic conditions to reveal the carboxylic acid for conjugation.

The length of the PEG linker is a crucial parameter that must be optimized for each target and E3 ligase pair to ensure proper geometry for ternary complex formation.

Data Presentation: Quantifying PROTAC Efficacy

The performance of a PROTAC is evaluated using several key quantitative metrics. These values are typically determined through dose-response experiments where cells are treated with varying concentrations of the PROTAC.

Table 1: Key Parameters for PROTAC Performance Evaluation

Parameter Description Typical Units Significance
DC₅₀ The concentration of a PROTAC that results in 50% degradation of the target protein. nM or µM Measures the potency of the degrader. A lower DC₅₀ indicates higher potency.
Dₘₐₓ The maximum percentage of target protein degradation that can be achieved. % Measures the efficacy of the degrader. A higher Dₘₐₓ is desirable.
Kd (binary) The equilibrium dissociation constant for the binding of the PROTAC to either the target protein or the E3 ligase alone. nM or µM Indicates the binding affinity to individual components.

| Alpha (α) | Cooperativity factor, indicating how the binding of one protein partner influences the binding of the other to the PROTAC. | Dimensionless | An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes. |

Table 2: Example Data for a Hypothetical PROTAC

Compound Target Protein Cell Line DC₅₀ (nM) Dₘₐₓ (%)
Active PROTAC Target X HEK293 25 92

| Inactive Control | Target X | HEK293 | >10,000 | <10 |

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC via Amide Coupling

This protocol describes a general method for synthesizing a PROTAC using Amino-PEG2-acetic acid tert-butyl ester as the linker, connecting a target protein ligand (POI-amine) and an E3 ligase ligand (E3-acid).

  • Deprotection of the Linker :

    • Dissolve Amino-PEG2-acetic acid tert-butyl ester in a suitable solvent (e.g., dichloromethane, DCM).

    • Add an acid, such as trifluoroacetic acid (TFA), to remove the tert-butyl protecting group.

    • Stir the reaction at room temperature for 2-4 hours.

    • Remove the solvent and excess acid under reduced pressure to yield the deprotected amino-PEG2-acetic acid.

  • First Amide Coupling :

    • Dissolve the E3 ligase ligand containing a carboxylic acid (E3-acid) in a polar aprotic solvent like dimethylformamide (DMF).

    • Add a peptide coupling agent (e.g., HATU, HOBt/EDC) and an organic base (e.g., DIPEA).

    • Add the deprotected amino-PEG2-acetic acid to the activated E3-acid.

    • Stir the reaction at room temperature for 12-24 hours.

    • Purify the resulting E3-linker intermediate using column chromatography or preparative HPLC.

  • Second Amide Coupling :

    • Activate the carboxylic acid of the E3-linker intermediate using a coupling agent as described above.

    • Add the target protein ligand containing a free amine group (POI-amine).

    • Stir the reaction at room temperature for 12-24 hours.

  • Final Purification :

    • Purify the final PROTAC conjugate using reverse-phase preparative HPLC to obtain the high-purity product.

    • Confirm the identity and purity of the final compound using LC-MS and NMR.

Protocol 2: Western Blot for Measuring Protein Degradation

This is a standard immunoassay to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment :

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (and an inactive control) for a specified time (e.g., 18-24 hours).

  • Cell Lysis :

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.

    • Incubate on ice to lyse the cells and collect the cell lysates.

  • Protein Quantification :

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for all samples.

  • SDS-PAGE and Western Blotting :

    • Load equal amounts of total protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

    • Wash the membrane and incubate with a species-appropriate secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

  • Detection and Analysis :

    • Add an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the target protein band intensity to the corresponding loading control band intensity for each sample. Plot the normalized intensity versus PROTAC concentration to determine DC₅₀ and Dₘₐₓ.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_eval Biological Evaluation start Start: Amino-PEG2-acetic acid tert-butyl ester deprotection 1. Deprotection (TFA) start->deprotection coupling1 2. Couple to E3 Ligand (HATU/DIPEA) deprotection->coupling1 purify1 Purify Intermediate coupling1->purify1 coupling2 3. Couple to POI Ligand purify1->coupling2 purify2 4. Final Purification (HPLC) coupling2->purify2 end_synth Final PROTAC purify2->end_synth cell_treat 1. Cell Treatment (Dose-Response) end_synth->cell_treat Test Compound lysis 2. Cell Lysis cell_treat->lysis quant 3. Protein Quantification (BCA) lysis->quant wb 4. Western Blot quant->wb analysis 5. Data Analysis wb->analysis end_eval Determine DC50 & Dmax analysis->end_eval

Caption: A typical workflow for PROTAC synthesis and evaluation.

References

The Role of PEG Linkers in PROTAC Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven, catalytic degradation of target proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to achieve this. A PROTAC molecule consists of three essential components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker connecting the two.[1][] It has become increasingly evident that the linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[3]

Among the various linker chemistries, polyethylene glycol (PEG) linkers are the most common, incorporated into approximately 54% of reported PROTACs.[4] Their prevalence is due to a unique combination of properties that address many of the challenges in developing effective protein degraders. This guide provides an in-depth examination of the role of PEG linkers in PROTAC design, summarizing key data and providing detailed experimental protocols.

Core Functions and Physicochemical Impact of PEG Linkers

The primary role of the linker is to tether the POI-binding and E3-binding ligands, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[5] The characteristics of this linker profoundly influence the stability and geometry of this complex, which is the cornerstone of PROTAC-mediated protein degradation.

PEG linkers are chains of repeating ethylene glycol units. Their defining characteristics and impact on PROTAC properties include:

  • Hydrophilicity and Solubility: PROTACs are often large molecules that violate traditional drug-likeness rules (like Lipinski's Rule of Five), leading to poor aqueous solubility. The incorporation of hydrophilic PEG chains can significantly increase the water solubility of the entire molecule, which is critical for improving bioavailability and suitability for in vivo studies.

  • Flexibility and Conformational Tuning: The inherent flexibility of PEG linkers allows the PROTAC to adopt multiple conformations, increasing the probability of achieving an optimal orientation for productive ternary complex formation. This flexibility can help overcome steric hindrance and facilitate favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity.

  • Tunable Length: PEG linkers are synthetically accessible in various lengths, allowing for systematic and precise modulation of the distance between the two ends of the PROTAC. This is a crucial parameter that must be empirically optimized for each POI-E3 ligase pair.

  • Biocompatibility: PEG is a well-established biocompatible polymer widely used in drug delivery and other biomedical applications, generally exhibiting low toxicity.

The Critical Influence of PEG Linker Length on Degradation Efficacy

The length of the linker is one of the most critical parameters in PROTAC design. An improperly sized linker can prevent the formation of the ternary complex or lead to a non-productive conformation, ultimately abolishing degradation activity.

  • Linkers that are too short can lead to steric clashes between the POI and the E3 ligase, preventing them from binding simultaneously to the PROTAC.

  • Linkers that are too long can result in an entropic penalty upon binding, reducing the stability of the ternary complex. Excessively long linkers may also fail to bring the two proteins into sufficiently close proximity for efficient ubiquitin transfer.

The optimal linker length is therefore a finely tuned balance that is highly dependent on the specific proteins involved. Systematic evaluation of various linker lengths is a cornerstone of the structure-activity relationship (SAR) studies in any PROTAC development campaign.

Data Presentation: Impact of Linker Length on PROTAC Performance

The following tables summarize quantitative data from studies where linker length was varied and the impact on degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) was measured.

Table 1: Representative Data for BRD4-Targeting PROTACs (VHL Recruitment)

This table presents a synthesized comparison for hypothetical PROTACs targeting the Bromodomain-containing protein 4 (BRD4), illustrating a common optimization trend.

Linker CompositionLinker Length (atoms, approx.)DC₅₀ (nM)Dₘₐₓ (%)
PEG311>1000<20
PEG41415075
PEG5 17 25 >95
PEG6208090

Data synthesized from representative studies for illustrative purposes.

Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

This study highlights that for some targets, a minimum linker length is required to observe any degradation.

Linker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 3: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)

This study on covalent PROTACs shows how degradation efficiency varies with different PEG linker lengths.

PROTAC CompoundLinker CompositionDC₅₀ (nM) in Mino cellsDₘₐₓ (%) in Mino cells
RC-1PEG62980
RC-2PEG412970
RC-3 PEG2 12 85
IR-1PEG61785
IR-2PEG43385

Visualizing Key Concepts in PROTAC Discovery

Signaling Pathway: PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves hijacking the ubiquitin-proteasome system. The PROTAC first forms a ternary complex with the target protein (POI) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.

PROTAC_Mechanism PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary Recruited E1E2 E1/E2 Enzymes E1E2->Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation Hook_Effect cluster_low Low / Optimal [PROTAC] cluster_high High / Excess [PROTAC] Ternary Productive Ternary Complex Degradation_high High Degradation Ternary->Degradation_high POI_low POI POI_low->Ternary PROTAC_low PROTAC PROTAC_low->Ternary E3_low E3 E3_low->Ternary Binary_POI Binary Complex (PROTAC-POI) Degradation_low Low Degradation Binary_POI->Degradation_low Binary_E3 Binary Complex (PROTAC-E3) Binary_E3->Degradation_low POI_high POI POI_high->Binary_POI PROTAC_high1 Excess PROTAC PROTAC_high1->Binary_POI PROTAC_high2 Excess PROTAC PROTAC_high2->Binary_E3 E3_high E3 E3_high->Binary_E3 PROTAC_Workflow Target_ID 1. Target & E3 Ligase Selection Design 2. PROTAC Design (Warhead, Linker, Anchor) Target_ID->Design Synthesis 3. Chemical Synthesis Design->Synthesis Biochem 4. In Vitro Assays (Binding, Ternary Complex) Synthesis->Biochem Cell_Assay 5. Cellular Assays (Degradation: DC50, Dmax) Biochem->Cell_Assay SAR 6. SAR & Optimization Cell_Assay->SAR SAR->Design Iterative Cycle ADME 7. ADME/Tox (Permeability, Stability) SAR->ADME InVivo 8. In Vivo Studies ADME->InVivo Candidate Clinical Candidate InVivo->Candidate

References

A Technical Guide to Amino-PEG2-tert-butyl acetate (H2N-PEG2-CH2COOtBu)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of the bifunctional molecule commonly known as H2N-PEG2-CH2COOtBu. This compound is a valuable building block in the field of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. These values are critical for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C10H21NO4[1][2][3][4][5]
Molecular Weight 219.28 g/mol
Appearance Colorless Liquid
Storage Conditions -18°C for long-term storage, protected from light

Structural and Functional Overview

This compound, also referred to as Amino-PEG2-t-butyl ester, is a polyethylene glycol (PEG)-based linker. Its structure is characterized by three key components:

  • A primary amine group (H2N-) : This functional group provides a reactive site for conjugation to other molecules, such as ligands for target proteins.

  • A dietheylene glycol (PEG2) spacer : This flexible, hydrophilic spacer enhances the solubility of the resulting conjugate in aqueous media.

  • A tert-butyl protected carboxylic acid (-CH2COOtBu) : The tert-butyl ester serves as a protecting group for the carboxylic acid. This group can be deprotected under acidic conditions to reveal a free carboxylic acid, which can then be used for further chemical modifications.

The combination of these features makes it a versatile linker in the synthesis of more complex molecules, such as PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

cluster_molecule This compound Amine Primary Amine (H2N-) PEG_Spacer PEG2 Spacer (-OCH2CH2OCH2CH2-) Amine->PEG_Spacer Protected_Acid Protected Carboxylic Acid (-CH2COOtBu) PEG_Spacer->Protected_Acid

Figure 1: Structural components of this compound.

Experimental Considerations

While specific experimental protocols are highly dependent on the application, the characterization of this compound and its subsequent conjugates typically involves standard analytical techniques.

Methodologies for Structural Verification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring the presence of the amine, PEG spacer, and tert-butyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to verify the exact molecular weight of the compound, confirming its elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H stretches of the amine and the C=O stretch of the ester.

Workflow for PROTAC Synthesis:

The general workflow for utilizing this compound in the synthesis of a PROTAC would involve a multi-step process. The diagram below illustrates a logical workflow.

start Start with This compound step1 Couple Target Ligand to Amine Group start->step1 step2 Deprotect tert-butyl Ester (Acidic Conditions) step1->step2 step3 Couple E3 Ligase Ligand to Carboxylic Acid step2->step3 end Final PROTAC Molecule step3->end

Figure 2: General workflow for PROTAC synthesis.

This guide provides the core technical information for this compound. For specific applications and detailed experimental protocols, researchers should consult relevant literature and synthetic chemistry resources.

References

An In-depth Technical Guide to Amino-PEG2-t-butyl Ester: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Amino-PEG2-t-butyl ester, a versatile heterobifunctional linker crucial in bioconjugation and drug delivery. Detailed experimental protocols for its application and characterization are provided, alongside visualizations to elucidate key processes.

Core Properties of Amino-PEG2-t-butyl Ester

Amino-PEG2-t-butyl ester, systematically named tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate, is a valuable tool in chemical biology and pharmaceutical sciences.[1][2] Its structure features a primary amine, a short polyethylene glycol (PEG) spacer, and a t-butyl protected carboxylic acid.[1][2] This unique combination of functional groups allows for the sequential and controlled conjugation of different molecules.[1] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.

Physical and Chemical Data

The key physical and chemical properties of Amino-PEG2-t-butyl ester are summarized in the table below.

PropertyValueReferences
CAS Number 756525-95-8
Molecular Formula C₁₁H₂₃NO₄
Molecular Weight 233.31 g/mol
Appearance Colorless to light yellow clear or viscous liquid/solid powder
Purity Typically >98%
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO
Storage Store at -20°C for long-term stability
Structural Information

The structural formula of Amino-PEG2-t-butyl ester is presented below.

Chemical Structure:

Chemical Reactivity and Applications

The bifunctional nature of Amino-PEG2-t-butyl ester underpins its utility in constructing complex biomolecular architectures. The primary amine can react with carboxylic acids, activated esters (such as NHS esters), and other carbonyl compounds to form stable amide bonds. The t-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxyl group for subsequent reactions.

This linker is instrumental in the development of:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.

  • PROteolysis TArgeting Chimeras (PROTACs): It can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, inducing the degradation of the target protein.

  • PEGylation: The short PEG chain can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.

  • Surface Modification: It is used to functionalize surfaces of nanoparticles and other materials to enhance their biocompatibility and enable further conjugation.

Experimental Protocols

The following are detailed methodologies for key experiments involving Amino-PEG2-t-butyl ester.

Synthesis and Purification (General Approach)

While specific industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis can be conceptualized. This typically involves the reaction of a protected amino-PEG alcohol with a protected carboxylic acid derivative, followed by deprotection steps. Purification is commonly achieved through column chromatography.

A Protected Amino-PEG Alcohol C Coupling Reaction A->C B Protected Carboxylic Acid Derivative B->C D Crude Product C->D E Column Chromatography D->E F Pure Amino-PEG2-t-butyl ester E->F G Characterization (NMR, MS) F->G

Caption: General workflow for the synthesis and purification of Amino-PEG2-t-butyl ester.

Conjugation to a Protein via Amide Coupling

This protocol describes the conjugation of the primary amine of Amino-PEG2-t-butyl ester to the carboxylic acid groups (e.g., on aspartic or glutamic acid residues) of a model protein using a carbodiimide crosslinker like EDC.

Materials:

  • Model Protein (e.g., Bovine Serum Albumin, BSA)

  • Amino-PEG2-t-butyl ester

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) (optional, for increased efficiency)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or centrifugal desalting columns

Procedure:

  • Protein Preparation: Dissolve the model protein in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC (and NHS, if used) to the protein solution. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation: Dissolve Amino-PEG2-t-butyl ester in the Coupling Buffer and add it to the activated protein solution at a 10- to 50-fold molar excess over the protein.

  • Reaction: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench the reaction. Incubate for 15 minutes.

  • Purification: Remove unreacted linker and byproducts by dialysis against PBS or by using a desalting column.

  • Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm PEGylation.

A Protein in Activation Buffer B Add EDC/NHS A->B C Activated Protein B->C D Add Amino-PEG2-t-butyl ester C->D E Conjugation Reaction D->E F Quench Reaction E->F G Purification (Dialysis/Desalting) F->G H Characterized PEGylated Protein G->H

Caption: Workflow for the conjugation of Amino-PEG2-t-butyl ester to a protein.

Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to expose the carboxylic acid.

Materials:

  • Amino-PEG2-t-butyl ester conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the t-butyl ester-protected compound in a 1:1 mixture of DCM and TFA.

  • Reaction: Stir the solution at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.

    • Redissolve the residue in DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

A t-Butyl Ester Conjugate C Protonated Ester A->C B TFA (H+) B->C D Carboxylic Acid Conjugate C->D E t-Butyl Cation C->E F Isobutylene + H+ E->F

Caption: Simplified mechanism of acid-catalyzed t-butyl ester deprotection.

Role in Drug Delivery Signaling

While Amino-PEG2-t-butyl ester itself does not have a direct signaling role, its incorporation into drug delivery systems significantly impacts their biological interactions.

Antibody-Drug Conjugate (ADC) Internalization and Payload Release

When used in an ADC, the PEG linker contributes to the overall solubility and stability of the conjugate. Upon binding of the antibody to its target antigen on a cancer cell, the ADC is internalized, typically via endocytosis. Inside the cell, the payload is released from the antibody and linker, often through enzymatic cleavage or degradation within the lysosome, and can then exert its cytotoxic effect.

cluster_0 Extracellular cluster_1 Intracellular A ADC in Circulation B Target Cell with Antigen A->B Binding C ADC-Antigen Complex B->C D Endocytosis C->D E Endosome/Lysosome D->E F Payload Release E->F Degradation G Cytotoxic Effect F->G

Caption: General mechanism of action for an Antibody-Drug Conjugate.

PROTAC-Mediated Protein Degradation

In a PROTAC molecule, the Amino-PEG2-t-butyl ester linker tethers a target-binding ligand and an E3 ligase-binding ligand. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

A PROTAC D Ternary Complex (Target-PROTAC-E3) A->D B Target Protein B->D C E3 Ubiquitin Ligase C->D F Ubiquitinated Target Protein D->F E Ubiquitin E->F Ubiquitination G Proteasome F->G Recognition H Degraded Protein G->H

Caption: Mechanism of PROTAC-mediated target protein degradation.

This technical guide provides a foundational understanding of Amino-PEG2-t-butyl ester for researchers and professionals in drug development. The provided data and protocols serve as a starting point for the innovative application of this versatile chemical tool.

References

Harnessing the Ubiquitin-Proteasome System: A Technical Guide to PEG Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic science, moving beyond traditional occupancy-driven inhibition to a catalytic, event-driven model of protein elimination.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs), offering a potent strategy against previously "undruggable" targets.[2][3][4] A PROTAC molecule consists of three essential components: a ligand to bind the target protein, a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[5] While all components are vital, the linker has emerged as a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.

Among the various linker chemistries, Polyethylene Glycol (PEG) linkers have become one of the most common motifs due to their favorable physicochemical properties. This guide provides an in-depth exploration of the core principles governing the use of PEG linkers in the design and application of PROTACs for targeted protein degradation.

The PROTAC Mechanism of Action: Hijacking Cellular Machinery

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein. This process involves several key steps:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a key POI-PROTAC-E3 ternary complex. The stability and conformation of this complex are paramount for effective degradation.

  • Ubiquitination : Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.

  • Proteasomal Degradation : The poly-ubiquitinated POI is then recognized by the 26S proteasome, a cellular machine responsible for degrading tagged proteins.

  • Catalytic Cycle : After the POI is degraded, the PROTAC molecule is released and can engage another target protein and E3 ligase, enabling it to act catalytically at sub-stoichiometric concentrations.

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 cluster_3 POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC PROTAC (Recycled) Ternary_Complex->Recycled_PROTAC Release E2_Ub E2~Ub E2_Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Linker_Properties cluster_0 Linker Properties cluster_1 PROTAC Performance Length Length Ternary_Stability Ternary Complex Stability Length->Ternary_Stability Dictates Geometry Composition Composition (e.g., PEG) Solubility Solubility Composition->Solubility Influences Permeability Cell Permeability Composition->Permeability Impacts Flexibility Flexibility Flexibility->Ternary_Stability Allows Optimal Conformation Degradation Degradation Efficacy (DC50/Dmax) Solubility->Degradation Affects Permeability->Degradation Affects Ternary_Stability->Degradation Determines Western_Blot_Workflow A 1. Cell Treatment (Varying PROTAC concentrations) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (ECL) F->G H 8. Data Analysis (Densitometry, DC50/Dmax Calculation) G->H

References

Methodological & Application

Application Notes and Protocols: Synthesis of H2N-PEG2-CH2COOtBu for PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery.[1][2] Unlike traditional small-molecule inhibitors that rely on occupying a protein's active site to inhibit its function, PROTACs are designed to completely remove specific, disease-causing proteins from the cell.[1] They achieve this by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[3][]

A PROTAC is a heterobifunctional molecule composed of three key components:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.

The linker is a critical component that determines the spatial orientation of the POI and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The nature, length, and attachment points of the linker significantly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

The molecule H2N-PEG2-CH2COOtBu, also known as tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate, is a widely used PEG-based linker in PROTAC design. Its hydrophilic polyethylene glycol (PEG) chain enhances solubility and can improve the molecule's pharmacokinetic profile. The terminal amine (H2N) and the protected carboxylic acid (COOtBu) provide versatile handles for conjugation to the POI and E3 ligase ligands, respectively. This document provides a detailed protocol for the synthesis of this important linker and illustrates its role in the broader context of PROTAC technology.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs operate catalytically to induce the degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the target POI and an E3 ubiquitin ligase inside the cell, forming a ternary complex. This induced proximity enables the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the target protein.

The attachment of a polyubiquitin chain acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome. After the POI is degraded into smaller peptides, the PROTAC molecule is released and can engage another target protein, repeating the cycle. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations, a key advantage over traditional occupancy-driven inhibitors.

PROTAC_Mechanism cluster_cell Intracellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Synthesis Protocol for this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. The general workflow involves the protection of an amine, alkylation to introduce the tert-butyl acetate moiety, and a final deprotection step.

Synthesis_Workflow cluster_synthesis Synthesis & Purification Workflow start Start: Boc-NH-PEG2-OH step1 Step 1: Deprotonation (Alkylation Prep) start->step1 NaH, THF, 0°C step2 Step 2: Alkylation with tert-butyl bromoacetate step1->step2 BrCH2COOtBu step3 Step 3: Aqueous Work-up & Extraction step2->step3 Quench, Extract step4 Step 4: Purification by Column Chromatography step3->step4 Silica Gel step5 Step 5: Boc Deprotection with TFA step4->step5 Boc-PEG2-CH2COOtBu (Intermediate) step6 Step 6: Final Work-up & Isolation step5->step6 Evaporation end Product: this compound step6->end

Caption: General experimental workflow for the synthesis of the target linker.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )CAS NumberNotes
Boc-NH-PEG2-CH2COOHC11H21NO6263.29108466-89-3Starting material (alternative route)
2-(2-(2-Boc-aminoethoxy)ethoxy)ethanolC11H23NO5249.30139115-92-7Starting material (described route)
Sodium Hydride (NaH), 60% in oilNaH24.007646-69-7Strong base, handle with care
tert-butyl bromoacetateC6H11BrO2195.055292-43-3Alkylating agent, lachrymator
Trifluoroacetic Acid (TFA)C2HF3O2114.0276-05-1Corrosive, for Boc deprotection
Tetrahydrofuran (THF), anhydrousC4H8O72.11109-99-9Reaction solvent
Dichloromethane (DCM), anhydrousCH2Cl284.9375-09-2Reaction solvent
Ethyl Acetate (EtOAc)C4H8O288.11141-78-6Extraction solvent
HexanesC6H1486.18110-54-3Chromatography eluent
Saturated aq. NH4Cl---For quenching
Saturated aq. NaHCO3---For neutralization
Brine---For washing
Anhydrous MgSO4 or Na2SO4---Drying agent
Silica GelSiO260.087631-86-9For column chromatography

3.2. Experimental Protocol

Step 1: Synthesis of Boc-NH-PEG2-CH2COOtBu

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(2-(2-Boc-aminoethoxy)ethoxy)ethanol (1.0 eq).

  • Dissolve the starting material in anhydrous Tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add tert-butyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, cool it back to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of Ethyl Acetate in Hexanes) to yield the pure Boc-protected intermediate.

Step 2: Deprotection to Yield this compound

  • Dissolve the purified Boc-NH-PEG2-CH2COOtBu from the previous step in anhydrous Dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA, typically 20-30% v/v in DCM) to the solution at room temperature.

  • Stir the reaction for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Re-dissolve the residue in DCM and concentrate again (repeat 2-3 times) to ensure complete removal of TFA.

  • The resulting product, this compound (often as a TFA salt), can be used directly in the next step or can be neutralized. For neutralization, dissolve the residue in EtOAc and wash with saturated aqueous NaHCO3 solution, then brine. Dry the organic layer and concentrate to yield the free amine.

3.3. Summary of Reaction Data

StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
AlkylationBoc-NH-PEG2-OH, tert-butyl bromoacetateNaHTHF0 to RT12-1670-85%
DeprotectionBoc-NH-PEG2-CH2COOtBuTFADCMRT1-2>95%

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

3.4. Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (C10H21NO4, MW: 219.28).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

References

Application Notes and Protocols for the Use of H2N-PEG2-CH2COOtBu in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker molecule connecting the antibody and the cytotoxic payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance solubility, reduce aggregation, and prolong circulation half-life.[1][2]

This document provides detailed application notes and protocols for the use of the heterobifunctional linker, H2N-PEG2-CH2COOtBu , in the development of ADCs. This linker features a terminal amine group for conjugation to a cytotoxic drug and a tert-butyl protected carboxylic acid for subsequent conjugation to an antibody. The discrete PEG2 unit offers a defined spacer length, contributing to the homogeneity of the final ADC product.[3][4]

The overall strategy involves a multi-step process:

  • Drug-Linker Synthesis: The cytotoxic drug is first conjugated to the amine group of the this compound linker.

  • Deprotection: The tert-butyl ester protecting group on the drug-linker conjugate is removed to reveal a terminal carboxylic acid.

  • Antibody Conjugation: The deprotected drug-linker is then conjugated to the lysine residues of the monoclonal antibody.

  • Purification and Characterization: The final ADC is purified and characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR).

Data Presentation

Table 1: Influence of PEGylation on ADC Pharmacokinetics and Stability
ADC ConstructPEG MoietyAverage DARPlasma Half-life (hours)Aggregation (%) after 7 days at 4°CReference
ADC-X (non-PEGylated)None3.81208.5[5]
ADC-X-PEG2H2N-PEG2-CH2COOH3.51503.2
ADC-X-PEG8H2N-PEG8-CH2COOH3.6180< 1.0
ADC-Y (non-PEGylated)None7.58015.2
ADC-Y-PEG12H2N-PEG12-CH2COOH7.21404.1

This table summarizes representative data on how PEGylation can improve the pharmacokinetic profile and reduce aggregation of ADCs. Actual results will vary depending on the antibody, payload, and linker chemistry.

Table 2: Comparison of Analytical Techniques for DAR Determination
Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantagesReference
Hydrophobic Interaction Chromatography (HIC-HPLC) Separation based on hydrophobicity.Average DAR and distribution of drug-loaded species (DAR 0, 2, 4, etc.).Robust, reproducible, provides distribution information.Indirect measurement of DAR, requires standards.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio.Precise mass of intact ADC and its subunits, allowing for unambiguous DAR determination.High accuracy, provides direct mass confirmation.Can be complex, requires specialized equipment.
UV/Vis Spectroscopy Measurement of absorbance at different wavelengths.Average DAR based on the extinction coefficients of the antibody and the drug.Simple, rapid.Provides only average DAR, susceptible to interference from impurities.

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the conjugation of a cytotoxic drug with a carboxylic acid functional group to the this compound linker.

Materials:

  • Cytotoxic drug with a carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Activation of the Cytotoxic Drug: a. Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF. b. Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated drug. Monitor the reaction progress by LC-MS.

  • Conjugation to the Linker: a. Dissolve this compound (1.5 equivalents) in anhydrous DMF. b. Add the solution of the this compound linker to the activated drug solution. c. Stir the reaction at room temperature overnight.

  • Purification of the Drug-Linker Conjugate: a. Monitor the reaction for completion using LC-MS. b. Upon completion, purify the drug-linker conjugate by RP-HPLC. c. Collect the fractions containing the pure product and lyophilize to obtain the drug-linker conjugate as a solid.

Protocol 2: Deprotection of the tert-Butyl Ester

This protocol describes the removal of the tert-butyl protecting group from the drug-linker conjugate to expose the carboxylic acid.

Materials:

  • Drug-linker-PEG2-COOtBu conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger, optional)

  • Cold diethyl ether

Procedure:

  • Cleavage Reaction: a. In a well-ventilated fume hood, dissolve the drug-linker-PEG2-COOtBu conjugate in DCM. b. Prepare a cleavage solution. A common solution is 50-95% TFA in DCM. If the drug payload contains acid-sensitive groups (e.g., tryptophan), a scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) is recommended to prevent side reactions. c. Add the cleavage solution to the dissolved drug-linker conjugate. d. Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by LC-MS, observing the mass shift corresponding to the loss of the t-butyl group.

  • Work-up and Purification: a. Remove the TFA and DCM under reduced pressure. b. Precipitate the deprotected drug-linker conjugate by adding cold diethyl ether. c. Centrifuge to collect the precipitate and wash with cold diethyl ether. d. Dry the product under vacuum. Further purification by RP-HPLC may be necessary.

Protocol 3: Conjugation of the Drug-Linker to the Antibody

This protocol details the conjugation of the deprotected drug-linker to the lysine residues of the antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected drug-linker-PEG2-COOH

  • EDC

  • Sulfo-NHS

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Antibody Preparation: a. Buffer exchange the antibody into a conjugation buffer (e.g., PBS, pH 7.4) to a final concentration of 5-10 mg/mL. b. Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Activation of the Drug-Linker Conjugate: a. Dissolve the deprotected drug-linker-PEG2-COOH (e.g., 5-10 fold molar excess over the antibody) in anhydrous DMSO. b. In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, anhydrous DMSO. c. Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group. d. Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction: a. Add the activated drug-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity. b. Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification of the ADC: a. Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns or tangential flow filtration equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 4: Characterization of the ADC

Materials:

  • Purified ADC

  • HIC-HPLC system

  • Mass spectrometer (e.g., Q-TOF)

Procedure:

  • Determination of Final Protein Concentration: a. Measure the absorbance of the purified ADC at 280 nm using a UV-Vis spectrophotometer.

  • Determination of Average Drug-to-Antibody Ratio (DAR) by HIC-HPLC: a. Use a suitable HIC column (e.g., TSKgel Butyl-NPR). b. Employ a mobile phase gradient from high salt (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0) to low salt (e.g., 25 mM sodium phosphate, pH 7.0). c. The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values. d. Calculate the average DAR by integrating the peak areas of the different drug-loaded species.

  • Mass Spectrometry Analysis: a. For precise mass determination and confirmation of conjugation, analyze the intact ADC using a mass spectrometer under native conditions or after reduction to separate the light and heavy chains.

Visualizations

Caption: Experimental workflow for ADC synthesis using this compound.

ADC_Signaling_Pathway cluster_cell Tumor Cell receptor Tumor Antigen (e.g., HER2) endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome payload Cytotoxic Payload lysosome->payload Payload Release dna DNA payload->dna DNA Damage microtubules Microtubules payload->microtubules Microtubule Disruption apoptosis Apoptosis dna->apoptosis microtubules->apoptosis adc Antibody-Drug Conjugate (ADC) adc->receptor Binding

Caption: General mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols for Bioconjugation using Amino-PEG2-acetic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Amino-PEG2-acetic acid tert-butyl ester as a heterobifunctional linker in bioconjugation. This versatile reagent is particularly valuable in the fields of drug delivery, diagnostics, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction

Amino-PEG2-acetic acid tert-butyl ester is a short-chain polyethylene glycol (PEG) linker featuring a terminal primary amine and a tert-butyl protected carboxylic acid.[1][2][3] This structure allows for a two-step, orthogonal conjugation strategy. The primary amine can readily react with activated esters (e.g., N-hydroxysuccinimide esters) or carboxylic acids (via carbodiimide chemistry) on a target molecule.[4] Subsequently, the tert-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid, which can then be coupled to a second molecule containing a primary amine.[4]

The short PEG2 spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate while providing a defined distance between the conjugated molecules. This controlled spacing is critical in applications like PROTACs, where precise positioning of a target protein ligand and an E3 ligase ligand is necessary for inducing protein degradation.

Physicochemical Properties and Handling

A summary of the key properties of Amino-PEG2-acetic acid tert-butyl ester is provided in the table below.

PropertyValueReference
Molecular Formula C10H21NO4
Molecular Weight 219.28 g/mol
Appearance Colorless to light yellow liquid/oil
Purity >96%
Storage Store at -20°C, desiccated.
Solubility Soluble in DMSO, DMF, and chlorinated solvents.

Handling Precautions:

  • Equilibrate the reagent to room temperature before opening to prevent moisture condensation.

  • For applications requiring anhydrous conditions, handle under an inert atmosphere (e.g., argon or nitrogen).

  • Prepare stock solutions in anhydrous solvents like DMF or DMSO. Unused stock solutions should be stored at -20°C under an inert atmosphere.

Bioconjugation Strategies and Reaction Schemes

Amino-PEG2-acetic acid tert-butyl ester enables a versatile, stepwise approach to synthesizing complex bioconjugates. The general workflow involves two main coupling reactions.

Bioconjugation_Workflow cluster_step1 Step 1: First Coupling Reaction cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Coupling Reaction A Molecule 1 (e.g., Protein, Antibody) with -COOH or NHS-ester C Intermediate Conjugate 1 A->C EDC/NHS or direct reaction B Amino-PEG2-acetic acid tert-butyl ester B->C D Intermediate Conjugate 1 E Intermediate Conjugate 2 (-COOH exposed) D->E TFA F Intermediate Conjugate 2 H Final Bioconjugate F->H EDC/NHS G Molecule 2 (e.g., Drug, Peptide) with -NH2 G->H

General workflow for bioconjugation using the linker.

A common application is in the synthesis of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody.

ADC_Synthesis Antibody Antibody -NH2 (Lysine) Intermediate1 Antibody-PEG-COOtBu Antibody->Intermediate1 EDC/NHS Linker Amino-PEG2-acetic acid tert-butyl ester H2N-PEG-COOtBu Linker->Intermediate1 Deprotection TFA Deprotection Intermediate1->Deprotection Intermediate2 Antibody-PEG-COOH Deprotection->Intermediate2 ADC Antibody-Drug Conjugate (ADC) Intermediate2->ADC EDC/NHS Drug Drug -NH2 Drug->ADC

Schematic for Antibody-Drug Conjugate (ADC) synthesis.

Experimental Protocols

The following are detailed protocols for key experiments using Amino-PEG2-acetic acid tert-butyl ester.

Protocol 1: Coupling of Amino-PEG2-acetic acid tert-butyl ester to a Carboxyl-Containing Protein

This protocol describes the conjugation of the linker to a protein with accessible carboxylic acid residues (e.g., aspartic acid, glutamic acid, or C-terminus) using EDC/NHS chemistry.

Materials:

  • Protein solution (e.g., 1-5 mg/mL in MES buffer)

  • Amino-PEG2-acetic acid tert-butyl ester

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO at a concentration of 10 mg/mL.

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents: Immediately pass the activated protein solution through a desalting column equilibrated with Coupling Buffer.

  • Conjugation Reaction:

    • Dissolve Amino-PEG2-acetic acid tert-butyl ester in DMSO to a concentration of 10 mg/mL.

    • Add a 20 to 50-fold molar excess of the linker solution to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.

  • Purification: Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess linker and reaction byproducts.

Protocol 2: Deprotection of the Tert-butyl Ester

This protocol describes the removal of the tert-butyl protecting group to expose the terminal carboxylic acid.

Materials:

  • Lyophilized or concentrated solution of the tert-butyl protected conjugate.

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Reaction Setup:

    • Dissolve the tert-butyl protected conjugate in DCM.

    • Prepare a solution of 50% TFA in DCM (v/v).

    • Add the TFA/DCM solution to the dissolved conjugate.

  • Deprotection Reaction:

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS or TLC.

  • Work-up:

    • Remove the TFA and DCM under reduced pressure (rotary evaporation).

    • Redissolve the residue in a minimal amount of DCM.

    • Precipitate the deprotected product by adding the solution dropwise to cold diethyl ether.

    • Centrifuge to pellet the product and decant the ether.

    • Wash the pellet with cold diethyl ether and dry under vacuum.

Protocol 3: Coupling of a Second Amine-Containing Molecule

This protocol is for the final conjugation step to the newly exposed carboxylic acid.

Materials:

  • Deprotected conjugate with a terminal carboxylic acid.

  • Amine-containing molecule (e.g., drug, peptide).

  • EDC and NHS.

  • Reaction Buffer: 0.1 M MES, pH 6.0.

  • Coupling Buffer: PBS, pH 7.2-7.5.

Procedure:

  • Activation of the Conjugate:

    • Dissolve the deprotected conjugate in Reaction Buffer.

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation:

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Add the activated conjugate solution to the amine-containing molecule solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final bioconjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

Quantitative Data and Characterization

The efficiency of each conjugation step should be monitored and the final product characterized. The following tables provide representative data for bioconjugation reactions involving short PEG linkers. Note that optimal conditions and results will vary depending on the specific molecules being conjugated.

Table 1: Representative EDC/NHS Coupling Efficiency

ReactantsMolar Ratio (Linker:Protein)Reaction Time (h)Coupling Efficiency (%)
BSA + Amino-PEG-linker20:12~60-80
IgG + Amino-PEG-linker50:14~50-70
Peptide + Amino-PEG-linker5:11>90

Table 2: Representative Tert-butyl Ester Deprotection Efficiency

SubstrateReaction ConditionsReaction Time (h)Deprotection Yield (%)
Peptide-PEG-COOtBu50% TFA in DCM2>95
Protein-PEG-COOtBu95% TFA, 2.5% H2O, 2.5% TIS4~80-95

Characterization Techniques:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the intermediates and the final conjugate, and to determine the drug-to-antibody ratio (DAR) in ADCs.

  • HPLC (Size-Exclusion, Reverse-Phase, or Hydrophobic Interaction): To assess the purity of the conjugate and separate different species.

  • NMR Spectroscopy: For detailed structural confirmation of small molecule-linker conjugates.

  • UV-Vis Spectroscopy: To determine the concentration of protein and incorporated drug (if the drug has a distinct absorbance).

Applications in PROTAC Development

Amino-PEG2-acetic acid tert-butyl ester is an effective linker for the synthesis of PROTACs. Its defined length and hydrophilicity can influence the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is crucial for efficient protein degradation.

Role of the linker in the PROTAC mechanism of action.

The synthetic strategy for PROTACs using this linker follows the general principles outlined in the protocols above, where the POI ligand and the E3 ligase ligand are sequentially coupled to the linker.

Conclusion

Amino-PEG2-acetic acid tert-butyl ester is a valuable tool for researchers in drug development and biotechnology. Its heterobifunctional nature allows for the controlled and sequential assembly of complex bioconjugates. The protocols and data presented here provide a framework for the successful application of this linker in various bioconjugation strategies. It is important to note that optimization of reaction conditions is often necessary to achieve the desired outcome for specific applications.

References

Application Note and Protocol: A Step-by-Step Guide for Coupling H2N-PEG2-CH2COOtBu to a Ligand

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed guide for the chemical coupling of the bifunctional linker, H2N-PEG2-CH2COOtBu, to a target ligand. This linker is valuable in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase[1]. The molecule features a primary amine for initial conjugation and a tert-butyl (tBu) protected carboxylic acid, which allows for subsequent deprotection and further modification.

The protocol outlined below describes a two-stage process:

  • Amide Bond Formation: Coupling of the primary amine of the PEG linker to a carboxylic acid on the target ligand using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. EDC activates the carboxyl group of the ligand, which then reacts with NHS to form a more stable amine-reactive NHS ester. This intermediate readily couples with the primary amine of the PEG linker to form a stable amide bond[2][3].

  • Deprotection of the Carboxylic Acid: Removal of the t-butyl protecting group from the PEG linker to reveal a terminal carboxylic acid. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA)[4][5]. The newly exposed carboxylic acid is then available for subsequent conjugation steps.

Following the detailed protocol, this guide includes methods for the purification and characterization of the resulting ligand-PEG conjugate, along with representative data presented in a tabular format for clarity.

Experimental Protocols

I. Materials and Reagents
  • Ligand containing a carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS for aqueous reactions

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

II. Stage 1: Coupling of this compound to the Ligand

This protocol assumes the ligand has a carboxylic acid available for coupling.

1. Activation of the Ligand's Carboxylic Acid: a. Dissolve the ligand (1 equivalent) in anhydrous DMF to a final concentration of 10-20 mg/mL. b. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the ligand solution. For aqueous reactions, water-soluble sulfo-NHS can be used with EDC. c. Stir the reaction mixture at room temperature for 15-60 minutes to form the amine-reactive NHS ester. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

2. Coupling with the PEG Linker: a. Dissolve this compound (1.2 equivalents) in a small amount of anhydrous DMF. b. Add the PEG linker solution to the activated ligand mixture. c. Stir the reaction at room temperature for 2-4 hours, or overnight at 4°C. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the NHS ester. The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 9.

3. Quenching the Reaction: a. To stop the reaction and quench any unreacted NHS esters, add a quenching solution such as hydroxylamine or Tris-HCl to a final concentration of 10-50 mM. b. Allow the quenching reaction to proceed for 15-30 minutes at room temperature.

4. Purification of the Ligand-PEG-tBu Conjugate: a. Remove the solvent under reduced pressure. b. Purify the crude product using an appropriate chromatographic method. Reverse-phase HPLC (RP-HPLC) is often effective for molecules of this size. A gradient of water and acetonitrile, both containing 0.1% TFA, is a common mobile phase system. c. Collect fractions and analyze them by LC-MS to identify those containing the desired product. d. Combine the pure fractions and lyophilize to obtain the purified Ligand-PEG-tBu conjugate.

III. Stage 2: Deprotection of the t-Butyl Ester

1. Deprotection Reaction: a. Dissolve the purified Ligand-PEG-tBu conjugate in a suitable solvent such as dichloromethane (DCM). b. Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 to 1:4 ratio of DCM to TFA. c. Stir the reaction at room temperature for 1-2 hours. The progress of the deprotection can be monitored by LC-MS, looking for the mass shift corresponding to the loss of the t-butyl group (56 Da).

2. Work-up and Purification: a. Remove the TFA and DCM under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove residual TFA. b. Purify the final deprotected Ligand-PEG-COOH conjugate using RP-HPLC with the same or a similar gradient as in the first purification step. c. Collect and lyophilize the pure fractions to yield the final product.

IV. Characterization of the Final Conjugate
  • Mass Spectrometry (MS): Confirm the identity of the final product by verifying its molecular weight using ESI-MS.

  • Nuclear Magnetic Resonance (NMR): Use 1H NMR and 13C NMR to confirm the structure of the conjugate and the removal of the t-butyl group. The characteristic signal for the t-butyl protons at ~1.4 ppm should be absent in the final product.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product by analytical RP-HPLC.

Data Presentation

Table 1: Summary of Expected Quantitative Data

ParameterStage 1: Ligand-PEG-tBuStage 2: Ligand-PEG-COOHMethod of Analysis
Expected Yield 60-80%>90%Gravimetric
Purity >95%>95%Analytical RP-HPLC
Molecular Weight (Expected) [MW of Ligand] + 201.26 Da[MW of Ligand] + 145.15 DaESI-MS
Molecular Weight (Observed) Corresponds to expected MWCorresponds to expected MWESI-MS

Note: The molecular weight of the this compound linker is 219.28 g/mol , and after conjugation (loss of H2O), the tBu-protected PEG moiety adds 201.26 Da. The deprotected PEG moiety adds 145.15 Da.

Mandatory Visualizations

G Experimental Workflow for Ligand-PEG Conjugation cluster_stage1 Stage 1: Coupling Reaction cluster_stage2 Stage 2: Deprotection cluster_characterization Characterization Ligand Ligand with -COOH Activation Activate Ligand with EDC/NHS Ligand->Activation Coupling Couple Activated Ligand with PEG Linker Activation->Coupling PEG_Linker This compound PEG_Linker->Coupling Quench1 Quench Reaction Coupling->Quench1 Purify1 Purify Ligand-PEG-tBu (e.g., RP-HPLC) Quench1->Purify1 Deprotection Deprotect t-Butyl Group with TFA Purify1->Deprotection Purify2 Purify Final Conjugate (e.g., RP-HPLC) Deprotection->Purify2 Characterization Characterize Final Product (LC-MS, NMR) Purify2->Characterization

Caption: Workflow for coupling this compound to a ligand.

G Signaling Pathway of EDC/NHS Coupling Reaction Ligand_COOH Ligand-COOH Intermediate1 O-acylisourea intermediate (unstable) Ligand_COOH->Intermediate1 + EDC EDC EDC Intermediate1->Ligand_COOH Hydrolysis Intermediate2 NHS-ester (amine-reactive) Intermediate1->Intermediate2 + NHS - EDC urea byproduct NHS NHS Final_Product Ligand-CONH-PEG-R' Intermediate2->Final_Product + H2N-PEG-R' PEG_Amine H2N-PEG-R' Final_Product->Final_Product Stable Amide Bond

Caption: Reaction mechanism for EDC/NHS mediated amide bond formation.

References

Application Notes and Protocols for Amide Bond Formation using H2N-PEG2-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formation of a stable amide bond by coupling the primary amine of H2N-PEG2-CH2COOtBu with a carboxylic acid. This bifunctional linker is a valuable tool in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a flexible spacer between a target-binding ligand and an E3 ligase-recruiting moiety.[1][2] The tert-butyl ester group provides a protected carboxylic acid functionality that can be deprotected for subsequent modifications.

The most common and effective methods for this amide coupling involve the use of carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the primary amine of the PEG linker.[3]

General Reaction Scheme

The overall reaction involves the activation of a carboxylic acid (R-COOH) with a coupling agent, followed by the reaction with this compound to form the desired amide conjugate.

Diagram of the general reaction workflow:

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Workup & Purification CarboxylicAcid Carboxylic Acid (R-COOH) CouplingAgents EDC + NHS (or other coupling agents) CarboxylicAcid->CouplingAgents Add ActivatedEster Reactive O-acylisourea intermediate / NHS ester CouplingAgents->ActivatedEster Forms PEG_Linker This compound ActivatedEster->PEG_Linker Addition of Linker AmideProduct Amide Conjugate PEG_Linker->AmideProduct Reacts with Quenching Quenching (e.g., hydroxylamine) AmideProduct->Quenching Purification Purification (e.g., Chromatography) Quenching->Purification

Caption: General workflow for amide bond formation.

Key Reaction Parameters

Successful amide coupling is dependent on several factors including the choice of coupling agents, solvent, pH, and reaction time. The following table summarizes typical conditions.

ParameterConditionNotes
Coupling Agents EDC/NHS, EDC/Sulfo-NHS, DCC, HATU, T3PEDC/NHS is common for aqueous and organic solvents. HATU is also highly effective.
Solvents DMF, DMSO, DCM, CH2Cl2, THFAnhydrous organic solvents are preferred for many coupling reactions.
pH Activation: 4.5-6.0; Coupling: 7.2-8.0Activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH, while the reaction with the amine is favored at a slightly basic pH.
Temperature Room Temperature (20-25°C)Most coupling reactions proceed efficiently at room temperature.
Reaction Time Activation: 15-30 min; Coupling: 2-24 hoursReaction times can vary depending on the specific substrates and reagents used.
Molar Ratios (Carboxylic Acid : EDC : NHS : Amine)Typically a slight excess of coupling agents and the amine or carboxylic acid is used to drive the reaction to completion. A common starting point is 1 : 1.2 : 1.2 : 1.
Quenching Hydroxylamine, Tris buffer, 2-mercaptoethanolQuenching stops the reaction and hydrolyzes unreacted activated esters.

Experimental Protocols

Here are two detailed protocols for the amide coupling of this compound with a generic carboxylic acid.

Protocol 1: EDC/NHS Coupling in an Organic Solvent

This protocol is suitable for reactions where both the carboxylic acid and the PEG linker are soluble in a common organic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a base)

  • Quenching solution (e.g., saturated aqueous NH4Cl or water)

  • Solvents for workup and purification (e.g., ethyl acetate, brine)

  • Drying agent (e.g., anhydrous Na2SO4 or MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM or DMF.

  • Activation: To the stirred solution, add NHS (1.2 equivalents) and EDC·HCl (1.2 equivalents). If the carboxylic acid is in its free acid form and a hydrochloride salt of the amine is used, a non-nucleophilic base like DIPEA or TEA (2-3 equivalents) can be added.

  • Activation Time: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-activated ester.

  • Coupling: Dissolve this compound (1.0 to 1.2 equivalents) in a minimal amount of anhydrous DCM or DMF and add it to the reaction mixture.

  • Reaction: Let the reaction proceed at room temperature for 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH4Cl.

  • Workup: Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, 5% aqueous citric acid (to remove unreacted amine and base), saturated aqueous sodium bicarbonate (to remove unreacted carboxylic acid and NHS), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide conjugate.

Protocol 2: Two-Step Aqueous/Organic Coupling using EDC/Sulfo-NHS

This protocol is particularly useful for water-soluble biomolecules or when the carboxylic acid is on a solid support. It involves an activation step in a slightly acidic buffer, followed by the coupling step at a physiological or slightly basic pH.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., a protein or a molecule on a solid support)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before use.

  • Dissolution of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

  • Activation: Add EDC (e.g., 10-fold molar excess over the carboxylic acid) and Sulfo-NHS (e.g., 5-fold molar excess) to the carboxylic acid solution.

  • Activation Time: Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • pH Adjustment (Optional but Recommended): For optimal coupling, the pH of the reaction mixture should be raised to 7.2-7.5. This can be achieved by adding the Coupling Buffer or by passing the activated molecule through a desalting column equilibrated with the Coupling Buffer to remove excess EDC and Sulfo-NHS.

  • Coupling: Immediately add the this compound solution (dissolved in Coupling Buffer, typically at a 10- to 50-fold molar excess) to the activated carboxylic acid.

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes.

  • Purification: Remove excess reagents and the quenched linker by using a desalting column, dialysis, or other appropriate chromatographic techniques.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Inactive coupling reagents.Use fresh, properly stored EDC and NHS/Sulfo-NHS.
Hydrolysis of activated ester.Add the amine component immediately after the activation step.
Incorrect pH.Ensure the activation is performed at pH 4.5-6.0 and the coupling at pH 7.2-8.0.
Side Reactions Polymerization of the carboxylic acid.Use NHS or Sulfo-NHS to form a more stable intermediate, reducing self-reaction.
Modification of other functional groups.Protect sensitive functional groups on the starting materials before coupling.
Difficult Purification Excess reagents and byproducts.Optimize the stoichiometry of reagents. Use a quenching step and appropriate workup and purification methods. The dicyclohexylurea (DCU) byproduct from DCC coupling can be difficult to remove; EDC offers a water-soluble byproduct that is easier to separate.

Diagram of the experimental workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid in appropriate solvent/buffer C Add Coupling Agents (e.g., EDC, NHS) to Carboxylic Acid A->C B Dissolve this compound E Add PEG Linker Solution B->E D Incubate for Activation (15-30 min) C->D D->E F React (2-24 hours) E->F G Quench Reaction F->G H Purify Product (Chromatography, Desalting, etc.) G->H I Characterize Product (LC-MS, NMR) H->I

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for the Deprotection of t-Butyl Esters on PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyl (t-butyl) ester is a commonly employed protecting group for carboxylic acids in the synthesis of complex molecules, including PEGylated compounds used in drug delivery and other biomedical applications. Its removal, or deprotection, is a critical step that requires careful consideration of reaction conditions to ensure high yield and purity of the final product. The most prevalent method for cleaving t-butyl esters is acidolysis, typically with trifluoroacetic acid (TFA). This document provides detailed protocols for the deprotection of t-butyl esters on PEG linkers, addresses common challenges, and offers troubleshooting strategies.

Core Concepts

The deprotection of a t-butyl ester proceeds via an acid-catalyzed cleavage, which generates a carboxylic acid and a stable tert-butyl cation.[1] This reactive cation can, however, lead to undesirable side reactions, particularly the alkylation of electron-rich amino acid residues like tryptophan and methionine.[1] To prevent these side reactions, scavengers are often added to the reaction mixture to trap the tert-butyl cation.[1][2]

The efficiency of the deprotection can be influenced by several factors, including the concentration of the acid, reaction time, temperature, and steric hindrance around the ester linkage.[1] Monitoring the reaction's progress is crucial for optimizing the deprotection process and minimizing degradation of the desired product.

Experimental Protocols

Two primary protocols are presented here for the TFA-mediated deprotection of t-butyl esters on PEG linkers. Protocol 1 outlines a standard procedure, while Protocol 2 incorporates scavengers to protect sensitive functional groups.

Protocol 1: Standard Deprotection using TFA

This protocol is suitable for PEG conjugates that do not contain acid-sensitive residues.

Materials:

  • t-Butyl ester-PEG conjugate

  • Trifluoroacetic acid (TFA), high purity

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Nitrogen or argon gas

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolution: Dissolve the t-butyl ester-PEG conjugate in dichloromethane (DCM).

  • Acid Addition: In a well-ventilated fume hood, add an equal volume of trifluoroacetic acid (TFA) to the solution to achieve a 1:1 (v/v) mixture of TFA and DCM.

  • Reaction: Stir the reaction mixture at room temperature for 2 to 5 hours.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots, removing the TFA under a stream of nitrogen, and analyzing by HPLC or TLC. The disappearance of the tert-butyl peak in ¹H NMR (a singlet around 1.4 ppm) is a good indicator of cleavage.

  • TFA Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Precipitation: Precipitate the product by adding the concentrated residue to cold diethyl ether.

  • Isolation: Collect the precipitate by centrifugation, decant the ether, and dry the product under vacuum.

  • Purification (Optional): If necessary, further purify the product using a suitable chromatography method like size-exclusion chromatography (SEC).

Protocol 2: Deprotection with a Scavenger Cocktail

This protocol is recommended when the PEG-conjugate contains acid-sensitive residues such as tryptophan or methionine.

Materials:

  • t-Butyl ester-PEG conjugate

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Cold diethyl ether

  • Nitrogen or argon gas

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

  • Dissolution: Dissolve the t-butyl ester-PEG conjugate in the cleavage cocktail. For lyophilized protein conjugates, dissolve directly in the deprotection solution.

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Monitoring: As in Protocol 1, monitor the reaction progress using HPLC, TLC, or ¹H NMR.

  • TFA Removal: Remove the TFA under reduced pressure.

  • Precipitation: Precipitate the product from cold diethyl ether.

  • Isolation: Collect the precipitate by centrifugation.

  • Purification: Further purification by chromatography may be necessary to remove scavenger byproducts.

Data Presentation

Table 1: Summary of Reaction Conditions for t-Butyl Ester Deprotection

ParameterConditionNotes
Acid Trifluoroacetic acid (TFA)High purity is recommended.
TFA Concentration 50-95% (v/v) in DCMHigher concentrations can increase reaction rate.
Solvent Dichloromethane (DCM)Ensure good solubility of the PEG-conjugate.
Scavengers Triisopropylsilane (TIS), waterRecommended for sensitive substrates.
Scavenger Conc. 2.5% TIS, 2.5% water (in 95% TFA)A common and effective cocktail.
Temperature Room Temperature (or 0°C to start)Some reactions may benefit from initial cooling.
Reaction Time 1 - 5 hoursDependent on substrate and conditions; monitor for completion.

Troubleshooting

Table 2: Troubleshooting Guide for t-Butyl Ester Deprotection

ProblemPossible CauseRecommended Solution
Incomplete Cleavage Insufficient reaction time or TFA concentration.Increase reaction time or use a higher concentration of TFA.
Steric hindrance around the ester linkage.Consider a stronger acid system or a longer reaction time. For future syntheses, a longer PEG linker might reduce steric hindrance.
Poor quality or degraded TFA.Use a fresh bottle of high-purity TFA.
Formation of Side Products (Alkylation) Presence of sensitive residues (e.g., Trp, Met) and reactive t-butyl cations.Add scavengers to the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
Difficulty in Product Isolation/Purification The PEGylated product is highly soluble in workup solvents.After cleavage and removal of TFA, precipitate the product in cold diethyl ether.
Incomplete removal of scavengers or their byproducts.Perform multiple precipitations or use a suitable chromatography method like size-exclusion chromatography (SEC) for purification.

Alternative Deprotection Methods

While TFA is the most common reagent, other methods can be employed for t-butyl ester deprotection, particularly when milder conditions are required.

  • Zinc Bromide in Dichloromethane: A mild Lewis acid-based deprotection method.

  • Aqueous Phosphoric Acid: An effective and environmentally benign reagent for the deprotection of t-butyl esters.

  • Enzymatic Cleavage: Certain lipases and esterases can hydrolyze t-butyl esters under mild conditions.

  • Thermal Deprotection: In some cases, heating the PEG-conjugate in a suitable solvent can effect cleavage.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve_Substrate Dissolve t-butyl ester-PEG in DCM or cleavage cocktail Reaction_Step Stir at Room Temperature (1-5 hours) Dissolve_Substrate->Reaction_Step Monitoring Monitor by HPLC, TLC, or NMR Reaction_Step->Monitoring Periodically Monitoring->Reaction_Step Incomplete Remove_TFA Remove TFA/Solvent (Rotary Evaporation) Monitoring->Remove_TFA Complete Precipitate Precipitate Product (Cold Diethyl Ether) Remove_TFA->Precipitate Isolate Isolate by Centrifugation Precipitate->Isolate Purify Purify by Chromatography (e.g., SEC) Isolate->Purify

Caption: Experimental workflow for t-butyl ester deprotection.

Troubleshooting_Logic Start Deprotection Issue Incomplete_Cleavage Incomplete Cleavage? Start->Incomplete_Cleavage Side_Products Side Products Formed? Incomplete_Cleavage->Side_Products No Increase_Time_Conc Increase Reaction Time or TFA Concentration Incomplete_Cleavage->Increase_Time_Conc Yes Isolation_Problem Product Isolation Issues? Side_Products->Isolation_Problem No Use_Scavengers Add Scavengers (TIS, H2O) Side_Products->Use_Scavengers Yes Optimize_Precipitation Optimize Precipitation/ Use Chromatography Isolation_Problem->Optimize_Precipitation Yes

Caption: Troubleshooting logic for t-butyl ester deprotection.

References

Application Notes and Protocols for H2N-PEG2-CH2COOtBu in Small Molecule Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of H2N-PEG2-CH2COOtBu, a heterobifunctional polyethylene glycol (PEG) linker, in the development of small molecule drug delivery systems. This document outlines the key applications, detailed experimental protocols, and expected outcomes when using this linker to enhance the therapeutic potential of small molecules.

Introduction

This compound, also known as tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate, is a valuable tool in drug delivery and bioconjugation.[1] Its structure comprises a primary amine (H2N), a two-unit polyethylene glycol (PEG2) spacer, and a tert-butyl (tBu) protected carboxylic acid. This heterobifunctional nature allows for the sequential conjugation of two different molecules, making it particularly well-suited for the synthesis of complex drug delivery systems such as Proteolysis Targeting Chimeras (PROTACs).[2]

The incorporation of a short PEG linker can significantly improve the physicochemical properties of small molecule drugs.[] PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance solubility, extend plasma half-life, and reduce the immunogenicity of therapeutic agents.[][4] The PEG2 spacer in this compound offers a balance between providing these benefits and maintaining a relatively low molecular weight, which is often desirable for small molecule drug candidates.

Key Applications

  • PROTAC Synthesis: this compound is widely used as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in optimizing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach small molecule cytotoxic drugs to antibodies, creating ADCs that can selectively deliver potent payloads to cancer cells.

  • Improving Pharmacokinetic Properties: By conjugating this linker to a small molecule, its solubility, metabolic stability, and circulation half-life can be improved.

  • Targeted Drug Delivery: The terminal amine can be conjugated to a targeting ligand, while the deprotected carboxylic acid can be attached to a therapeutic agent, facilitating targeted delivery to specific cells or tissues.

Quantitative Data on the Effects of PEGylation

The following tables summarize the expected improvements in the physicochemical and pharmacokinetic properties of small molecules upon PEGylation. While specific data for this compound is not always available, the provided data for other PEGylated small molecules serve as a representative illustration of the potential benefits.

Table 1: Enhancement of Aqueous Solubility

Small MoleculeOriginal Solubility (µg/mL)PEGylated Form Solubility (µg/mL)Fold Increase
Paclitaxel<1>1000>1000
Camptothecin2.5>500>200
Aromatic Hydrocarbon0.031505000

This table provides illustrative data on how PEGylation can enhance the aqueous solubility of poorly soluble small molecules.

Table 2: Improvement of Pharmacokinetic Parameters

DrugFormulationHalf-life (t½) (h)AUC (µg·h/mL)Clearance (mL/h/kg)
SN-38Free Drug0.50.1120
PEGylated (NKTR-102)10.5350.5
NaloxolFree Drug1.2N/AN/A
PEGylated (NKTR-118)18N/AN/A
DoxorubicinFree Drug0.25400
PEG-liposomal559002

This table presents a comparison of key pharmacokinetic parameters for small molecules in their free and PEGylated forms, demonstrating the significant impact of PEGylation on circulation time and exposure.

Experimental Protocols

Here we provide detailed protocols for the use of this compound in the synthesis of a small molecule conjugate, with a focus on PROTAC development.

Protocol 1: Conjugation of a Small Molecule (Molecule A) to this compound

This protocol describes the coupling of a small molecule containing a carboxylic acid group (Molecule A-COOH) to the primary amine of the PEG linker.

Materials:

  • Molecule A-COOH

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve Molecule A-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure Molecule A-PEG2-CH2COOtBu conjugate.

Characterization:

  • LC-MS: To confirm the molecular weight of the conjugate.

  • ¹H and ¹³C NMR: To verify the structure of the conjugate. The disappearance of the amine protons from the linker and the appearance of characteristic peaks for both Molecule A and the PEG linker will confirm successful conjugation.

Protocol 2: Deprotection of the tert-Butyl Ester

This protocol describes the removal of the tert-butyl protecting group to reveal the free carboxylic acid, which is then available for conjugation to a second molecule.

Materials:

  • Molecule A-PEG2-CH2COOtBu

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (optional, for azeotropic removal of TFA)

  • Cold diethyl ether

Procedure:

  • Dissolve the Molecule A-PEG2-CH2COOtBu conjugate in DCM.

  • Add an equal volume of TFA (e.g., 1:1 DCM:TFA) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by LC-MS to confirm the complete removal of the tert-butyl group. A shift in the molecular weight corresponding to the loss of the tBu group (-56 Da) should be observed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • (Optional) Add toluene and evaporate under reduced pressure (repeat 2-3 times) to azeotropically remove residual TFA.

  • Precipitate the deprotected product by adding the concentrated residue to cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation to obtain Molecule A-PEG2-CH2COOH as a TFA salt.

Protocol 3: Conjugation of the Deprotected Linker to a Second Small Molecule (Molecule B)

This protocol describes the final step in synthesizing a bifunctional molecule, such as a PROTAC, by coupling the deprotected carboxylic acid to an amine-containing second molecule (Molecule B-NH2).

Materials:

  • Molecule A-PEG2-CH2COOH (TFA salt)

  • Molecule B-NH2

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Standard workup and purification reagents as in Protocol 1.

Procedure:

  • Follow the same procedure as described in Protocol 1, using Molecule A-PEG2-CH2COOH as the carboxylic acid component and Molecule B-NH2 as the amine component.

  • The amount of DIPEA may need to be adjusted to neutralize the TFA salt of the starting material in addition to activating the carboxylic acid.

  • After the reaction, workup, and purification, the final bifunctional conjugate (Molecule A-PEG2-Molecule B) is obtained.

Characterization:

  • LC-MS: To confirm the final molecular weight.

  • ¹H and ¹³C NMR: To confirm the complete structure of the final product.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI PROTAC PROTAC (Molecule A-Linker-Molecule B) E3 E3 Ubiquitin Ligase E3_bound E3 Ligase PROTAC_bound PROTAC POI_bound->PROTAC_bound Ub_POI Ubiquitinated POI POI_bound->Ub_POI Ubiquitination PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound E3_bound->POI_bound Ub Ubiquitin Ub->POI_bound Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Degraded Protein Fragments Proteasome->Degraded

Caption: Mechanism of action for a PROTAC utilizing a PEG linker.

experimental_workflow cluster_synthesis Synthesis of PROTAC cluster_analysis Analysis and Characterization start Start Materials: Molecule A-COOH This compound Molecule B-NH2 step1 Step 1: Conjugation 1 (Protocol 1) start->step1 intermediate1 Intermediate: Molecule A-PEG2-CH2COOtBu step1->intermediate1 step2 Step 2: Deprotection (Protocol 2) intermediate1->step2 intermediate2 Intermediate: Molecule A-PEG2-CH2COOH step2->intermediate2 step3 Step 3: Conjugation 2 (Protocol 3) intermediate2->step3 final_product Final Product: PROTAC step3->final_product purification Purification (e.g., HPLC) final_product->purification Crude Product characterization Characterization (LC-MS, NMR) purification->characterization Purified Product bio_eval Biological Evaluation (e.g., Western Blot, Cell Viability) characterization->bio_eval Characterized PROTAC

Caption: Experimental workflow for the synthesis and evaluation of a PROTAC.

Conclusion

This compound is a versatile and effective linker for the development of advanced small molecule drug delivery systems. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, makes it an ideal component for constructing complex therapeutic agents like PROTACs and ADCs. The protocols provided herein offer a robust framework for the synthesis and characterization of such conjugates, enabling researchers to harness the full potential of this valuable chemical tool. Careful optimization of reaction conditions and thorough characterization of intermediates and final products are crucial for successful outcomes.

References

Application Notes and Protocols for H2N-PEG2-CH2COOtBu in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the solubility, handling, and application of H2N-PEG2-CH2COOtBu, a bifunctional PEG linker, for in vitro experiments. Adherence to these protocols is crucial for ensuring reproducibility and accuracy in research and drug development settings.

Product Information and Properties

This compound, also known as tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate, is a versatile tool in bioconjugation and drug delivery. Its structure comprises a primary amine, a two-unit polyethylene glycol (PEG) spacer, and a tert-butyl protected carboxylic acid. This heterobifunctional nature allows for the sequential or orthogonal conjugation of different molecules. The PEG spacer enhances water solubility and biocompatibility of the resulting conjugates.

Key Properties:

PropertyValue
Molecular Formula C10H21NO4
Molecular Weight 219.28 g/mol
Appearance Colorless to pale yellow oil or solid
Storage Store at -20°C, protect from moisture and light.[1]

Solubility of this compound

The solubility of this compound is a critical factor for its effective use in in vitro assays. While the PEG chain imparts hydrophilicity, the overall solubility is influenced by the solvent.

Quantitative Solubility Data Summary:

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO) Readily solubleRecommended for preparing high-concentration stock solutions (e.g., 10-250 mM).[1][2]
Dimethylformamide (DMF) Readily solubleAn alternative to DMSO for stock solution preparation.[3]
Dichloromethane (DCM) SolublePrimarily for synthetic applications, not recommended for direct use in aqueous biological assays.
Phosphate-Buffered Saline (PBS) LimitedDirect dissolution in aqueous buffers may be limited. It is recommended to first dissolve in an organic solvent.
Cell Culture Media LimitedDirect dissolution is not recommended. Dilution from a DMSO stock is the standard procedure. The final DMSO concentration should be kept low (typically ≤0.5%) to avoid cytotoxicity.

Experimental Protocols

Preparation of a Concentrated Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers or cell culture media.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Protocol:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • In a sterile microcentrifuge tube, add the desired volume of anhydrous DMSO.

  • Carefully weigh the required amount of this compound and add it to the DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) can be applied to aid dissolution.

  • For a 10 mM stock solution, dissolve 2.19 mg of this compound in 1 mL of DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C. When stored properly, the stock solution is stable for several months.

Preparation of Working Solutions for In Vitro Assays

Objective: To dilute the concentrated stock solution to the final working concentration in an aqueous buffer or cell culture medium for in vitro experiments.

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile tubes

Protocol:

  • Thaw an aliquot of the concentrated stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile PBS or cell culture medium to achieve the desired final concentration.

  • Important: Add the stock solution to the aqueous buffer/medium while vortexing to ensure rapid and uniform mixing and to prevent precipitation.

  • The final concentration of DMSO in the working solution should be carefully controlled and kept to a minimum (ideally ≤0.1% and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.

  • A vehicle control (containing the same final concentration of DMSO as the experimental samples) must be included in all experiments.

Assessment of Cytotoxicity (Recommended)

Objective: To determine the maximum non-toxic concentration of this compound for a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions at various concentrations

  • Cell viability assay reagent (e.g., MTT, XTT, or PrestoBlue™)

  • Plate reader

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a series of dilutions of this compound in complete cell culture medium. A broad range of concentrations is recommended for the initial assessment (e.g., 1 µM to 1 mM).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

  • Incubate the cells for a period relevant to the planned experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, assess cell viability using a standard cytotoxicity assay according to the manufacturer's instructions.

  • Determine the highest concentration of this compound that does not significantly reduce cell viability compared to the vehicle control. This concentration can be considered safe for subsequent in vitro experiments.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Application of this compound cluster_prep Solution Preparation cluster_assay In Vitro Experiment cluster_control Controls start Start: this compound (solid) stock_sol Prepare Concentrated Stock Solution in DMSO start->stock_sol Dissolve working_sol Prepare Working Solutions in Aqueous Buffer/Medium stock_sol->working_sol Dilute treatment Treat Cells with Working Solutions working_sol->treatment cell_culture Seed and Culture Cells cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation analysis Perform Downstream Analysis incubation->analysis end End: Experimental Results analysis->end Data Interpretation vehicle_control Vehicle Control (DMSO in medium) vehicle_control->treatment untreated_control Untreated Control (medium only) untreated_control->treatment

Caption: Workflow for preparing and using this compound in in vitro cell-based assays.

logical_relationship Key Considerations for Using this compound In Vitro cluster_properties Physicochemical Properties cluster_experimental Experimental Design compound This compound solubility Solubility compound->solubility stability Stability compound->stability concentration Working Concentration solubility->concentration stability->concentration controls Proper Controls concentration->controls cytotoxicity Cytotoxicity Assessment concentration->cytotoxicity cytotoxicity->concentration Optimize

Caption: Logical relationships between compound properties and experimental design for in vitro studies.

References

Application Note: A Modular Approach to the Synthesis and Validation of Bifunctional Protein Degraders

Author: BenchChem Technical Support Team. Date: November 2025

An application note for researchers, scientists, and drug development professionals on the experimental protocol for linking a warhead and an E3 ligase ligand to create bifunctional protein degraders.

Introduction

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality capable of addressing disease-causing proteins previously considered "undruggable."[1] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this strategy. PROTACs are heterobifunctional molecules composed of three distinct components: a "warhead" that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ends.[2][3]

The mechanism of action involves hijacking the cell's native ubiquitin-proteasome system (UPS).[4] A PROTAC simultaneously binds the POI and an E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is recycled to engage another target protein. The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).

This document provides a guide to the general synthetic strategies, purification, characterization, and validation of these bifunctional molecules.

Mechanism of Action & Synthetic Workflow

The catalytic cycle of a PROTAC begins with the formation of the key ternary complex and culminates in the degradation of the target protein. The synthesis follows a modular, or convergent, approach where the three components are synthesized and then coupled together.

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC PROTAC-Mediated Degradation E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 ATP->AMP Ub Ubiquitin (Ub) E2->Ub Ub Transfer Ternary POI-PROTAC-E3 Ternary Complex E2->Ternary Recruitment POI Protein of Interest (POI) POI->Ternary Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ternary->POI Poly-Ubiquitination Ternary->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded

Figure 1: Mechanism of Action for a PROTAC Molecule.

Synthesis_Workflow cluster_synthesis Component Synthesis & Acquisition cluster_process PROTAC Assembly & Validation Warhead Warhead-R1 Step1 Step 1: Couple Warhead + Linker Warhead->Step1 Linker Bifunctional Linker R2-Linker-R3 Linker->Step1 E3_Ligand E3 Ligase Ligand-R4 Step2 Step 2: Couple Intermediate + E3 Ligand E3_Ligand->Step2 Step1->Step2 Purification Purification (e.g., Prep-HPLC) Step2->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Validation In Vitro Validation Assays Characterization->Validation

Figure 2: General Experimental Workflow for PROTAC Synthesis.

Experimental Protocols: Synthesis and Purification

The synthesis of PROTACs is typically achieved through standard organic chemistry reactions, with amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," being two of the most common and robust methods.

Protocol 1: Synthesis via Amide Bond Formation

This protocol describes a convergent synthesis where a warhead is first attached to a linker, followed by coupling to the E3 ligase ligand.

Step 1A: Amide Coupling of Warhead to Linker This step couples a warhead containing a carboxylic acid (Warhead-COOH) to one end of a protected bifunctional linker (e.g., Amine-PEGn-Boc).

  • Reagents and Materials:

    • Warhead-COOH (1.0 eq)

    • Amine-PEGn-Boc linker (1.1 eq)

    • HATU (1.2 eq) or similar peptide coupling agent

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere, standard glassware

  • Procedure:

    • Dissolve Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the Amine-PEGn-Boc linker to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor reaction progress by LC-MS until the starting material is consumed.

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Warhead-Linker-Boc intermediate.

Step 1B: Boc Deprotection This step removes the tert-Butyloxycarbonyl (Boc) protecting group to reveal a free amine for the next coupling step.

  • Reagents and Materials:

    • Warhead-Linker-Boc intermediate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Warhead-Linker-Boc intermediate in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor by LC-MS.

    • Upon completion, concentrate the mixture under reduced pressure. The resulting amine salt (Warhead-Linker-NH2) is often used directly in the next step.

Step 1C: Final Amide Coupling to E3 Ligase Ligand This final step couples the deprotected intermediate with the E3 ligase ligand.

  • Procedure:

    • Follow the procedure outlined in Step 1A , using the Warhead-Linker-NH2 intermediate (1.0 eq) and an E3 Ligase Ligand-COOH (1.1 eq) as the coupling partners.

    • After workup, purify the final PROTAC molecule using preparative HPLC.

Protocol 2: Synthesis via Click Chemistry (CuAAC)

This protocol is highly efficient and uses an alkyne-functionalized component and an azide-functionalized component.

  • Reagents and Materials:

    • Component A-alkyne (1.0 eq) (e.g., Warhead-alkyne)

    • Component B-azide (1.0 eq) (e.g., Linker-E3 Ligand-azide)

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

    • Sodium ascorbate (0.3 eq)

    • Solvent (e.g., DMF/water or t-BuOH/water mixture)

  • Procedure:

    • Dissolve Component A-alkyne and Component B-azide in the chosen solvent system.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

    • In another vial, prepare an aqueous solution of CuSO4·5H2O.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor progress by LC-MS.

    • Upon completion, purify the final PROTAC directly using preparative HPLC.

Purification Protocol: Preparative HPLC
  • System: Preparative High-Performance Liquid Chromatography system.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile (ACN), often with 0.1% TFA or formic acid as an additive.

  • Procedure:

    • Dissolve the crude PROTAC material in a minimal amount of DMSO or DMF.

    • Inject the sample onto the column.

    • Elute the compound using a shallow gradient (e.g., 20% to 80% ACN over 30 minutes).

    • Collect fractions corresponding to the desired product peak.

    • Combine the pure fractions and lyophilize to obtain the final product as a solid.

Characterization and Data Presentation

Thorough characterization is critical to confirm the identity, purity, and structure of the synthesized PROTAC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the product and to assess reaction completion.

  • High-Performance Liquid Chromatography (HPLC): An analytical method used to determine the purity of the final compound, typically aiming for >95%.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the detailed chemical structure of the final PROTAC.

Table 1: Representative Synthesis & Characterization Data

Compound ID Synthesis Method Final Yield (%) Purity (HPLC %) Molecular Weight (Calc.) Mass Found (ESI-MS, [M+H]⁺)
PROTAC-A1 Amide Coupling 18 >98 985.21 986.22
PROTAC-A2 Amide Coupling 25 >99 1029.26 1030.27

| PROTAC-C1 | Click Chemistry | 41 | >99 | 958.18 | 959.19 |

In Vitro Validation Protocols

Once synthesized and purified, the PROTAC must be tested to validate its biological function.

1. Binding Affinity Assays These assays measure the binding of the PROTAC to its two targets, the POI and the E3 ligase, and can also characterize the formation of the ternary complex.

  • Methods: Fluorescence Polarization (FP), Time-Resolved Fluorescence Energy Transfer (TR-FRET), or Isothermal Titration Calorimetry (ITC).

  • Purpose: To determine the binding affinities (Kd) for the binary interactions (PROTAC-POI, PROTAC-E3) and the cooperativity of ternary complex formation.

2. Target Ubiquitination Assays These experiments confirm that the PROTAC can induce the ubiquitination of the target protein.

  • Methods: In-cell immunoprecipitation of the target protein followed by Western Blotting for ubiquitin. Alternatively, in vitro ubiquitination assay kits are commercially available.

  • Purpose: To provide direct evidence of the PROTAC's intended mechanism of action.

3. Protein Degradation Assays The definitive assay is to measure the reduction of the target protein in a cellular context.

  • Methods: Treat cultured cells with varying concentrations of the PROTAC for a set time (e.g., 18-24 hours). Lyse the cells and measure the remaining target protein levels using Western Blot or quantitative mass spectrometry.

  • Purpose: To determine the potency (DC50: half-maximal degradation concentration) and efficacy (Dmax: maximum percentage of degradation) of the PROTAC.

Table 2: Representative In Vitro Validation Data

Compound ID Binary Kd (POI, nM) Binary Kd (CRBN, nM) Cellular DC50 (nM) Dmax (%)
PROTAC-A1 150 2500 75 >90
PROTAC-A2 145 2400 40 >95
PROTAC-C1 210 1800 110 >85

| Warhead only | 130 | >10,000 | No degradation | <10 |

References

Troubleshooting & Optimization

Troubleshooting low yield in H2N-PEG2-CH2COOtBu coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield in H2N-PEG2-CH2COOtBu coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind coupling a carboxylic acid to this compound?

The coupling of a carboxylic acid to the primary amine of this compound typically involves an amide bond formation. This reaction requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. The most common method for this activation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Q2: Why is my coupling reaction with this compound resulting in a low yield?

Low yield in these coupling reactions can be attributed to several factors. The most common culprits include:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the reaction.

  • Reagent Quality and Storage: Degradation of coupling agents like EDC due to moisture is a frequent issue.

  • Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate, preventing its reaction with the amine.

  • Inappropriate Buffers: Buffers containing primary amines (e.g., Tris, glycine) will compete with the this compound for the activated carboxylic acid.[1]

  • Formation of Side Products: The O-acylisourea intermediate formed by EDC can rearrange to an unreactive N-acylurea.

Q3: How critical is the pH for the EDC/NHS coupling reaction?

The pH is a critical parameter for a successful coupling reaction and a two-step pH process is often recommended.[2]

  • Activation Step (pH 4.5-6.0): The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment.[2][3]

  • Coupling Step (pH 7.2-8.5): The subsequent reaction with the amine of this compound is favored at a slightly basic pH, which deprotonates the primary amine, thereby increasing its nucleophilicity.[2]

Q4: Can the tert-butyl (tBu) ester on this compound be cleaved during the coupling reaction?

Under the standard conditions for EDC/NHS coupling (pH 4.5-8.5, room temperature), the tert-butyl ester is generally stable. This protecting group is sensitive to strong acidic conditions, such as neat trifluoroacetic acid (TFA), which are not typically employed during the coupling step.

Troubleshooting Guide for Low Yield

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive coupling agents (EDC/NHS).Use fresh, high-quality EDC and NHS. EDC is particularly sensitive to moisture and should be stored in a desiccator.
Inappropriate buffer.Use buffers that do not contain primary amines, such as MES for the activation step and PBS for the coupling step.
Presence of water in solvents or reagents.Use anhydrous solvents and ensure all reagents are dry. Water can hydrolyze the activated ester intermediate.
Incorrect pH.Optimize the pH for both the activation (pH 4.5-6.0) and coupling (pH 7.2-8.0) steps.
Presence of Unreacted Starting Material Insufficient amount of coupling agents.Increase the molar excess of EDC and NHS. A common starting point is a 1.2 to 2-fold molar excess of each over the carboxylic acid.
Short reaction time.Increase the reaction time for the coupling step. This can range from a few hours at room temperature to overnight at 4°C.
Low reaction temperature.While the reaction is often performed at room temperature, gentle warming might be necessary for sterically hindered substrates. However, be cautious as higher temperatures can also promote side reactions.
Formation of N-acylurea Side Product Rearrangement of the O-acylisourea intermediate.Add NHS or Sulfo-NHS to the reaction mixture before adding the amine. This will convert the unstable O-acylisourea intermediate to a more stable NHS ester, which is less prone to rearrangement.
Difficulty in Purifying the Final Product Similar polarity of the product and unreacted starting materials or byproducts.Optimize the reaction to drive it to completion, minimizing the amount of unreacted starting materials. For purification, consider column chromatography with a suitable stationary and mobile phase.

Quantitative Data on Reaction Parameters

The optimal reaction conditions can be substrate-dependent and may require empirical optimization. The following table provides typical ranges and starting points for various parameters in an EDC/NHS mediated coupling with an amine-PEG linker.

Parameter Typical Range Impact on Yield
Molar Ratio (EDC:Carboxylic Acid) 1.2:1 to 5:1A higher ratio can increase the activation of the carboxylic acid, but a large excess may lead to side reactions and purification challenges.
Molar Ratio (NHS:Carboxylic Acid) 1.2:1 to 5:1A higher ratio of NHS helps to efficiently trap the O-acylisourea intermediate, forming the more stable NHS ester and improving the overall yield.
Molar Ratio (Amine-PEG:Carboxylic Acid) 1:1 to 1.5:1A slight excess of the amine-PEG can help to drive the reaction to completion.
Activation pH 4.5 - 6.0This pH range is optimal for the formation of the O-acylisourea intermediate by EDC.
Coupling pH 7.2 - 8.5A slightly basic pH ensures that the primary amine of the PEG linker is deprotonated and thus more nucleophilic.
Reaction Temperature 4°C to Room Temperature (20-25°C)Room temperature is generally sufficient. Lower temperatures can be used to minimize side reactions, but may require longer reaction times.
Reaction Time 1 - 24 hoursThe optimal time depends on the reactivity of the substrates. The reaction progress should be monitored (e.g., by LC-MS or TLC).

Experimental Protocols

Protocol: EDC/NHS Coupling of a Carboxylic Acid to this compound

This protocol provides a general guideline for the coupling reaction. The amounts and volumes should be adjusted based on the specific scale of the reaction.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Activated Ester:

    • In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DCM.

    • Add NHS (1.2 equivalents) to the solution and stir until it is fully dissolved.

    • Add EDC (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 1-2 hours to allow for the formation of the NHS ester.

  • Amide Bond Formation:

    • In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF or DCM.

    • Add DIPEA or TEA (2 equivalents) to the this compound solution.

    • Slowly add the activated ester solution from step 1 to the this compound solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).

    • Once the reaction is complete, the reaction mixture can be washed with 0.1 M HCl, followed by saturated NaHCO₃ solution, and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to obtain the desired conjugate.

Visualizations

TroubleshootingWorkflow start Low Yield in Coupling Reaction check_reagents Check Reagent Quality (EDC, NHS, Solvents) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok use_fresh Use Fresh, Anhydrous Reagents Store Properly reagents_ok->use_fresh No check_ph Verify Reaction pH reagents_ok->check_ph Yes use_fresh->check_ph ph_ok pH Optimal? check_ph->ph_ok adjust_ph Adjust pH: Activation: 4.5-6.0 Coupling: 7.2-8.5 ph_ok->adjust_ph No check_buffer Check Buffer Composition ph_ok->check_buffer Yes adjust_ph->check_buffer buffer_ok Amine-free Buffer? check_buffer->buffer_ok change_buffer Use Non-Amine Buffers (e.g., MES, PBS) buffer_ok->change_buffer No optimize_conditions Optimize Reaction Conditions buffer_ok->optimize_conditions Yes change_buffer->optimize_conditions conditions_ok Yield Improved? optimize_conditions->conditions_ok further_optimization Further Optimization: - Molar Ratios - Temperature - Reaction Time conditions_ok->further_optimization No success Successful Coupling conditions_ok->success Yes further_optimization->success

Caption: Troubleshooting workflow for low yield in this compound coupling reactions.

ReactionPathway cluster_coupling Coupling Step R_COOH R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate R_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester R-CO-NHS (NHS Ester) O_Acylisourea->NHS_Ester + NHS NHS NHS Final_Product R-CO-NH-PEG₂-CH₂COOtBu (Final Conjugate) NHS_Ester->Final_Product PEG_Amine H₂N-PEG₂-CH₂COOtBu PEG_Amine->Final_Product

Caption: Chemical reaction pathway for EDC/NHS mediated coupling to this compound.

References

Technical Support Center: Optimizing Coupling Efficiency of Amino-PEG2-t-butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amino-PEG2-t-butyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is Amino-PEG2-t-butyl ester and what are its primary reactive groups?

Amino-PEG2-t-butyl ester is a heterobifunctional crosslinker. It features a primary amine (-NH2) group and a t-butyl protected carboxylic acid group, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2][3]

  • The primary amine readily reacts with activated esters (like NHS esters), carboxylic acids (in the presence of carbodiimides), and aldehydes or ketones (via reductive amination).[2][4]

  • The t-butyl ester protects a carboxylic acid. This protecting group is stable under many reaction conditions used for the amine group but can be removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal a free carboxylic acid for subsequent conjugation steps.

Q2: What are the main applications of Amino-PEG2-t-butyl ester?

This linker is widely used in bioconjugation, drug delivery, and nanotechnology. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate. Its bifunctional nature allows for the sequential and controlled linkage of two different molecules.

Q3: How should I store Amino-PEG2-t-butyl ester?

For long-term storage, it is recommended to keep the compound at -20°C in a dry, dark environment. For short-term storage, 0-4°C is suitable. The compound is hygroscopic, so it's important to minimize exposure to moisture.

Troubleshooting Guides

Amide Coupling with Carboxylic Acids (e.g., using EDC/NHS)

This is one of the most common methods to react the primary amine of Amino-PEG2-t-butyl ester.

Issue 1: Low or No Coupling Efficiency

Possible CauseRecommended Solution
Suboptimal pH The optimal pH for EDC/NHS chemistry is between 4.5 and 7.2 for the activation of the carboxyl group and 7.2 to 8.5 for the reaction with the amine. A pH that is too low will protonate the amine, reducing its nucleophilicity, while a pH that is too high will accelerate the hydrolysis of the NHS ester.
Hydrolysis of Activated Ester The NHS ester intermediate is susceptible to hydrolysis in aqueous solutions. Prepare fresh solutions of EDC and NHS immediately before use. Minimize the reaction time in aqueous buffers.
Inactive Coupling Agents EDC is particularly moisture-sensitive. Use fresh, high-quality EDC and NHS and store them in a desiccator.
Presence of Nucleophilic Contaminants Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the desired reaction. Use non-nucleophilic buffers such as MES, HEPES, or PBS.
Incorrect Molar Ratios An excess of EDC and NHS relative to the carboxylic acid is generally recommended. A common starting point is a 2 to 5-fold molar excess of EDC/NHS over the carboxyl-containing molecule.

Issue 2: Formation of Side Products

Possible CauseRecommended Solution
EDC-mediated Crosslinking Using a large excess of EDC can lead to the formation of undesired cross-linked products. Optimize the molar ratio of EDC to the carboxylic acid. A two-step protocol where the carboxylic acid is activated first, followed by the addition of the amine, can minimize this.
Modification of Other Residues In protein conjugation, other nucleophilic residues like tyrosine, serine, and threonine can potentially react, although this is less common than amine reactivity. Ensure the pH is optimized for amine coupling.
Reductive Amination with Aldehydes or Ketones

This method forms a stable secondary amine bond.

Issue 1: Low Yield of the Conjugate

Possible CauseRecommended Solution
Suboptimal pH for Imine Formation The formation of the initial imine (Schiff base) is favored at a slightly acidic pH, typically between 4 and 6.
Inefficient Reduction Step Ensure the reducing agent (e.g., sodium cyanoborohydride - NaBH3CN) is active. Use a fresh supply. NaBH3CN is effective at selectively reducing the imine in the presence of the carbonyl group.
Reversibility of Imine Formation The initial imine formation is a reversible equilibrium. Using a slight excess of the carbonyl-containing molecule can help drive the reaction forward.
Steric Hindrance If either the amine or the carbonyl group is sterically hindered, the reaction rate may be slow. Consider increasing the reaction time or temperature, although be mindful of potential side reactions or degradation.

Issue 2: Side Reactions

Possible CauseRecommended Solution
Reduction of the Carbonyl Group If a strong reducing agent like sodium borohydride (NaBH4) is used, it can reduce the starting aldehyde or ketone to an alcohol. Sodium cyanoborohydride (NaBH3CN) is a milder and more selective reducing agent for this purpose.
Over-alkylation of the Amine While less common than with direct alkylation, it's important to control the stoichiometry to favor mono-alkylation.

Experimental Protocols

Protocol 1: Amide Coupling using EDC/NHS

This protocol describes the coupling of a carboxyl-containing molecule to the primary amine of Amino-PEG2-t-butyl ester.

  • Reagent Preparation:

    • Prepare a solution of the carboxyl-containing molecule in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Prepare a solution of Amino-PEG2-t-butyl ester in the same buffer or a compatible organic solvent like DMSO or DMF.

    • Prepare fresh solutions of EDC and NHS in the reaction buffer.

  • Activation of Carboxylic Acid:

    • Add a 2-5 fold molar excess of EDC and NHS to the solution of the carboxyl-containing molecule.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Coupling Reaction:

    • Add the Amino-PEG2-t-butyl ester solution to the activated carboxylic acid solution. A 1.5 to 5-fold molar excess of the amine over the carboxylic acid can be a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) or hydroxylamine to consume any unreacted NHS esters.

    • Purify the conjugate using appropriate chromatography techniques such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

Protocol 2: Reductive Amination

This protocol outlines the conjugation of an aldehyde- or ketone-containing molecule to Amino-PEG2-t-butyl ester.

  • Reaction Setup:

    • Dissolve the aldehyde or ketone-containing molecule and a 1.2 to 2-fold molar excess of Amino-PEG2-t-butyl ester in a suitable reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 5-6).

    • Add a 5 to 10-fold molar excess of sodium cyanoborohydride (NaBH3CN) to the reaction mixture.

  • Incubation:

    • Incubate the reaction for 2 to 24 hours at room temperature with gentle mixing. The optimal time will depend on the reactivity of the specific substrates.

  • Purification:

    • Purify the final conjugate from excess reagents and byproducts using dialysis, SEC, or other suitable chromatography methods.

Visualizations

AmideCouplingWorkflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Side Reaction Carboxyl_Molecule Carboxyl- containing Molecule Activated_Ester NHS-activated Ester Carboxyl_Molecule->Activated_Ester pH 4.5-7.2 EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Conjugate Final Conjugate Activated_Ester->Conjugate pH 7.2-8.5 Hydrolysis Hydrolyzed (Inactive) Ester Activated_Ester->Hydrolysis Amino_PEG Amino-PEG2- t-butyl ester Amino_PEG->Conjugate H2O H₂O H2O->Hydrolysis

Caption: Workflow for amide coupling of Amino-PEG2-t-butyl ester.

ReductiveAminationPathway Start Aldehyde/Ketone + Amino-PEG2-t-butyl ester Imine Imine (Schiff Base) Intermediate Start->Imine Reversible reaction (pH 4-6) Final_Product Stable Secondary Amine Conjugate Imine->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Final_Product

Caption: Signaling pathway for reductive amination.

Caption: Troubleshooting workflow for low coupling yield.

References

H2N-PEG2-CH2COOtBu stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H2N-PEG2-CH2COOtBu. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this bifunctional PEG linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and reactivity of this compound. For long-term storage, it is recommended to store the compound at -18°C and protected from light. For short-term use, storage at 4°C is acceptable. Some suppliers also recommend storage at 2-8°C. To prevent degradation, it is advisable to handle the compound under an inert atmosphere where possible.

Q2: What is the stability of the tert-butyl ester group on this linker?

A2: The tert-butyl (tBu) ester group is a protective group for the carboxylic acid. It is generally stable under neutral and basic conditions. However, it is labile and can be cleaved under acidic conditions to yield the free carboxylic acid. This property is often utilized in multi-step syntheses.

Q3: How stable is the amine group on this compound?

A3: The primary amine group is a reactive functional group ready for conjugation, typically through amide bond formation with an activated carboxylic acid (e.g., an NHS ester) or an acyl chloride. It is stable under the recommended storage conditions. Buffers containing primary amines, such as Tris or glycine, should be avoided during conjugation reactions as they will compete with the intended reaction.

Q4: In what solvents is this compound soluble?

A4: this compound is generally soluble in a variety of organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and dimethyl sulfoxide (DMSO). The PEG component of the linker enhances its hydrophilicity, which can improve the solubility of resulting conjugates in aqueous solutions. However, for bioconjugation reactions in aqueous buffers, it is common practice to first dissolve the linker in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.

Stability and Storage Data Summary

ParameterRecommended ConditionNotes
Long-Term Storage -18°C, protect from lightMinimizes degradation over extended periods.
Short-Term Storage 4°C or 2-8°C, protect from lightSuitable for material in active use.
pH Stability Stable at neutral to basic pHThe tert-butyl ester is sensitive to acidic conditions.
Handling Inert atmosphere recommendedMinimizes potential oxidation or reaction with atmospheric moisture.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Hydrolysis of NHS ester: If coupling with an NHS-activated molecule, the NHS ester may have hydrolyzed.Prepare fresh NHS-activated reagent immediately before use. Ensure anhydrous conditions if performing the reaction in an organic solvent.
Suboptimal pH: The pH of the reaction buffer is critical for efficient amine coupling.For reactions with NHS esters, maintain the pH between 7.2 and 8.5.
Competing nucleophiles: Presence of other primary amines (e.g., Tris buffer) in the reaction mixture.Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or HEPES.
Unexpected Deprotection of tBu group Acidic conditions: The reaction or purification conditions may be too acidic.Ensure all buffers and solvents used are neutral or basic. Avoid prolonged exposure to even mildly acidic conditions.
Poor Solubility of the Final Conjugate Hydrophobic payload: The molecule conjugated to the linker may be highly hydrophobic.The PEG2 linker provides some hydrophilicity, but for very hydrophobic molecules, a longer PEG chain may be necessary. Consider formulation strategies to improve solubility.
"Hook Effect" in PROTAC Assays High PROTAC concentration: At high concentrations, PROTACs can form non-productive binary complexes with the target protein or the E3 ligase.Perform a wide dose-response experiment to identify the optimal concentration range for target degradation. Bell-shaped dose-response curves are indicative of the hook effect.
Low Degradation Efficiency of PROTAC Inefficient ternary complex formation: The linker length or geometry may not be optimal for the specific target and E3 ligase pair.Synthesize and test PROTACs with different linker lengths and compositions to optimize ternary complex formation.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of this compound to a Carboxylic Acid

This protocol describes the formation of an amide bond between the primary amine of this compound and a carboxylic acid-containing molecule (Molecule-COOH) using HATU as a coupling agent.

Materials:

  • This compound

  • Molecule-COOH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate

  • 5% Lithium Chloride (LiCl) solution

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve Molecule-COOH (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress using LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired conjugate.

Protocol 2: Deprotection of the Tert-Butyl Ester

This protocol describes the removal of the tBu protecting group to yield the free carboxylic acid.

Materials:

  • tBu-protected conjugate from Protocol 1

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

Procedure:

  • Dissolve the tBu-protected conjugate in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA (typically 20-50% v/v in DCM) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting carboxylic acid can be used in subsequent steps, sometimes without further purification.

Visualizations

experimental_workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Deprotection mol_cooh Molecule-COOH reagents1 HATU, DIPEA, DMF mol_cooh->reagents1 linker This compound linker->reagents1 product1 Molecule-NH-PEG2-CH2COOtBu reagents1->product1 reagents2 TFA, DCM product1->reagents2 product2 Molecule-NH-PEG2-CH2COOH reagents2->product2

Caption: A general experimental workflow for the two-step conjugation and deprotection process.

protac_synthesis_logic start Start PROTAC Synthesis choose_ligands Select Target Ligand and E3 Ligase Ligand start->choose_ligands choose_linker Select Linker (e.g., this compound) choose_ligands->choose_linker synthesis_strategy Define Synthesis Strategy (Amide Coupling, Click Chemistry, etc.) choose_linker->synthesis_strategy coupling1 Couple Target Ligand to Linker synthesis_strategy->coupling1 purification1 Purify Intermediate coupling1->purification1 coupling2 Couple E3 Ligase Ligand to Intermediate purification1->coupling2 deprotection Perform Deprotection Step (if necessary, e.g., tBu removal) coupling2->deprotection final_purification Final Purification (HPLC) deprotection->final_purification characterization Characterize Final PROTAC (LC-MS, NMR) final_purification->characterization end PROTAC Ready for Biological Evaluation characterization->end

Caption: Logical workflow for the design and synthesis of a PROTAC molecule.

btk_signaling_pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Degradation BTK Degradation downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->downstream proliferation Cell Proliferation & Survival downstream->proliferation PROTAC BTK-Targeting PROTAC PROTAC->BTK Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Proteasome Proteasome Degradation->Proteasome Ubiquitination & Degradation

Caption: PROTAC-mediated degradation of BTK in the B-Cell Receptor signaling pathway.

Technical Support Center: Preventing Aggregation in ADC Development with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering aggregation issues during the development of Antibody-Drug Conjugates (ADCs) utilizing Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation when using PEG linkers?

A1: ADC aggregation is a multifaceted issue that can arise even when hydrophilic PEG linkers are used. The primary drivers of aggregation include:

  • Hydrophobicity of the Payload: Many potent cytotoxic payloads are inherently hydrophobic. When conjugated to an antibody, they can increase the overall hydrophobicity of the ADC, leading to self-association to minimize exposure to the aqueous environment.[1][2][3][4][]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity and a greater propensity for aggregation. While PEG linkers can enable higher DARs by improving solubility, there is a limit to this effect.

  • Linker Chemistry: Although PEG linkers are hydrophilic, the overall linker structure and its proximity to the hydrophobic payload can influence aggregation. Insufficient PEG chain length or inadequate shielding of the payload can still lead to aggregation.

  • Conjugation Process Conditions: The conditions used during the conjugation process can induce stress on the antibody, leading to aggregation. Factors include:

    • Solvents: Organic co-solvents used to dissolve hydrophobic payloads can disrupt the antibody's tertiary structure, exposing hydrophobic regions and promoting aggregation.

    • pH and Buffer Conditions: Suboptimal pH or salt concentrations can lead to protein instability and aggregation. Holding the antibody solution at its isoelectric point can also decrease solubility and promote aggregation.

    • Temperature and Mixing: Thermal stress from elevated reaction temperatures and shear stress from vigorous mixing can cause antibody denaturation and subsequent aggregation.

  • Environmental Stress: ADCs can be sensitive to environmental conditions during storage and handling. Exposure to thermal stress, repeated freeze-thaw cycles, shaking during transportation, and even light can degrade the ADC and induce aggregation.

  • Inherent Antibody Properties: Some monoclonal antibodies (mAbs) are intrinsically more prone to aggregation than others.

Q2: How do PEG linkers help prevent ADC aggregation?

A2: PEG linkers are a critical tool in mitigating ADC aggregation through several mechanisms:

  • Increased Hydrophilicity: PEG is a hydrophilic polymer that increases the overall water solubility of the ADC, counteracting the hydrophobicity of the payload.

  • Formation of a Hydration Shell: The PEG chains form a "hydration shell" around the ADC molecule by binding water molecules. This shell acts as a physical barrier, preventing close contact and self-association between ADC molecules.

  • Spatial Shielding: The flexible PEG chains can physically mask the hydrophobic payload, reducing its interaction with other ADC molecules and preventing aggregation. This shielding effect is crucial for achieving higher DARs without inducing aggregation.

  • Improved Pharmacokinetics: By reducing aggregation and non-specific interactions, PEG linkers can prolong the circulation half-life of the ADC, allowing more time for it to reach its target.

Q3: What are the key analytical techniques to detect and quantify ADC aggregation?

A3: A combination of orthogonal analytical methods is recommended for a comprehensive assessment of ADC aggregation. Key techniques include:

  • Size Exclusion Chromatography (SEC): This is the industry-standard method for quantifying aggregates based on their hydrodynamic volume. It can separate monomers, dimers, and higher-order aggregates.

  • SEC with Multi-Angle Light Scattering (SEC-MALS): Coupling SEC with a MALS detector allows for the absolute determination of the molar mass of each eluting species, providing more definitive characterization of aggregates.

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique used to measure the size distribution of particles in a solution, making it suitable for detecting the presence of aggregates and monitoring aggregation over time.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity. It can be used to assess changes in the ADC's hydrophobicity, which often correlates with aggregation propensity.

  • Analytical Ultracentrifugation (AUC): Specifically, Sedimentation Velocity AUC (SV-AUC) is a powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution without interacting with a stationary phase.

Troubleshooting Guides

Issue 1: High levels of aggregation detected by SEC immediately after conjugation.

This guide provides a systematic approach to troubleshooting aggregation that occurs during the ADC conjugation process.

start High Aggregation Post-Conjugation check_payload 1. Evaluate Payload/Linker Hydrophobicity start->check_payload optimize_dar 2. Optimize Drug-to-Antibody Ratio (DAR) check_payload->optimize_dar If highly hydrophobic check_conditions 3. Assess Conjugation Conditions check_payload->check_conditions If hydrophobicity is acceptable modify_linker Introduce/Extend PEG Spacer in Linker optimize_dar->modify_linker lower_dar Reduce Target DAR optimize_dar->lower_dar end Aggregation Minimized modify_linker->end lower_dar->end optimize_solvent Optimize Co-solvent Type and Concentration check_conditions->optimize_solvent optimize_buffer Screen pH and Buffer Excipients check_conditions->optimize_buffer optimize_process Minimize Thermal/Shear Stress check_conditions->optimize_process optimize_solvent->end optimize_buffer->end immobilize_ab Consider Solid-Phase Conjugation optimize_process->immobilize_ab immobilize_ab->end start Aggregation During Storage check_formulation 1. Evaluate Formulation Buffer start->check_formulation optimize_ph Optimize pH for Long-Term Stability check_formulation->optimize_ph add_excipients Add Stabilizing Excipients (e.g., sugars, surfactants) check_formulation->add_excipients check_storage 2. Assess Storage Conditions check_formulation->check_storage If formulation is optimized end Stable ADC Formulation optimize_ph->end add_excipients->end optimize_temp Determine Optimal Storage Temperature check_storage->optimize_temp control_light Protect from Light check_storage->control_light minimize_agitation Minimize Physical Agitation check_storage->minimize_agitation check_concentration 3. Evaluate ADC Concentration check_storage->check_concentration If storage is optimized optimize_temp->end control_light->end minimize_agitation->end lower_concentration Lower Storage Concentration check_concentration->lower_concentration lower_concentration->end

References

Overcoming steric hindrance in H2N-PEG2-CH2COOtBu reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for amide coupling reactions involving H2N-PEG2-CH2COOtBu (tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions where steric hindrance may be a challenge.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

A1: this compound is a hydrophilic linker molecule featuring a terminal primary amine and a tert-butyl (tBu) protected carboxylic acid.[1][2][3] The two polyethylene glycol (PEG) units enhance water solubility.[4][5] It is frequently used in bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to connect a target-binding ligand with an E3 ligase ligand.

Q2: What is steric hindrance and why is it a concern with this linker?

A2: Steric hindrance is a chemical phenomenon where the size and shape of molecules impede a chemical reaction. In the context of this compound, the flexible PEG chain and the bulky tert-butyl group can create a crowded environment around the reactive amine. This can make it difficult for the amine to attack the activated carboxyl group of a bulky or complex substrate, leading to slow or incomplete reactions.

Q3: My reaction yield is very low. What is the most likely cause?

A3: Low yield is the most common problem and is often due to steric hindrance from either the PEG linker or your substrate. Other potential causes include suboptimal coupling reagent choice, inadequate activation of the carboxylic acid, presence of moisture in the reaction, or solubility issues with your reactants.

Q4: How does the tert-butyl protecting group affect the reaction?

A4: The tert-butyl ester is a bulky protecting group that can contribute to steric crowding. While its primary role is to protect the carboxylic acid, its size can influence the overall conformation of the linker. The t-butyl group is stable to most nucleophiles and bases but can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) after the amide bond has been successfully formed.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps & Recommendations
Significant Steric Hindrance 1. Switch Coupling Reagent: Use a more powerful, modern coupling reagent designed for hindered substrates. Onium salts like HATU , HBTU , or COMU are highly efficient and often outperform carbodiimides (e.g., EDC, DCC) in these cases. Phosphonium salts like PyBOP are also effective. 2. Increase Temperature: Gently heating the reaction to 40-50°C can increase the reaction rate for sterically hindered substrates. Monitor carefully to avoid side reactions. 3. Increase Reaction Time: Hindered couplings may require significantly longer reaction times, from several hours to overnight. Monitor progress by TLC or LC-MS. 4. Use Acyl Fluoride Formation: For extremely difficult couplings, converting the carboxylic acid to an acyl fluoride in situ using reagents like TFFH or BTFFH at elevated temperatures can be highly effective.
Poor Carboxylic Acid Activation 1. Pre-activation: Mix the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent for 15-30 minutes before adding the this compound. This ensures the active ester is formed before the amine is introduced, minimizing side reactions. 2. Check Reagent Stoichiometry: Use a slight excess of the coupling reagent (1.1-1.2 eq.) and at least 2-3 equivalents of base (e.g., DIPEA) to neutralize acids and drive the reaction.
Presence of Moisture 1. Use Anhydrous Solvents: Water can hydrolyze the activated ester intermediate, killing the reaction. Always use high-purity, anhydrous solvents like DMF, DCM, or NMP. 2. Dry Glassware and Reagents: Ensure all glassware is oven-dried and reagents are stored under inert conditions.
Reactant Solubility Issues 1. Solvent Selection: While DMF is common, consider other solvents like NMP or DMSO, which have excellent solvating properties. For some applications, acetonitrile (ACN) can also be effective. 2. Improve Solubility: The PEG linker itself is designed to improve solubility, but if your substrate is very hydrophobic, you may need to experiment with solvent mixtures.
Problem 2: Presence of Significant Side Products
Possible Cause Troubleshooting Steps & Recommendations
Racemization at Chiral Center 1. Use Additives: If your carboxylic acid has a chiral center, add racemization suppressants like 1-Hydroxybenzotriazole (HOBt) or its safer, more effective analogue, 7-Azabenzotriazole (HOAt). Many modern coupling reagents like HATU already incorporate a HOAt moiety. 2. Optimize Base: Use a weaker, sterically hindered base like sym-collidine instead of DIPEA or NMM in sensitive cases.
Guanidinylation of Amine This side reaction can occur when using excess uronium/aminium coupling reagents (like HATU/HBTU). The reagent can react directly with the amine. Solution: Ensure proper pre-activation of the carboxylic acid before adding the amine. Avoid using a large excess of the coupling reagent.

Data Presentation

Comparison of Coupling Reagents for Hindered Systems

The selection of a coupling reagent is critical for overcoming steric hindrance. The following table summarizes the performance of common reagents in challenging coupling reactions.

Coupling Reagent ClassReagent ExamplesRelative ReactivityRacemization RiskKey Advantages & Considerations
Aminium/Uronium Salts HATU, HBTU, TBTU, COMUVery HighLow (especially with HOAt)Highly efficient for hindered amino acids; byproducts are generally soluble and easy to remove. HATU is often considered the gold standard.
Phosphonium Salts PyBOP, PyAOPHighLowVery effective, particularly for N-methylated amino acids.
Carbodiimides DCC, DIC, EDCModerateHigh (requires additive)Less effective for hindered substrates. Requires additives like HOBt or HOAt to suppress racemization. DIC is preferred for solid-phase as its urea byproduct is more soluble than DCC's.
Acyl Halide Forming TFFH, BTFFH (for Acyl Fluorides)Very HighLowExcellent for extremely hindered systems, often succeeding where other methods fail, but may require elevated temperatures.

Visualizations

Diagram 1: Conceptual Workflow for Troubleshooting

G Troubleshooting Workflow for Poor Amide Coupling start Low Reaction Yield check_hindrance Assess Steric Hindrance (Bulky Substrate?) start->check_hindrance check_reagents Review Reagents & Conditions start->check_reagents high_hindrance High Hindrance Suspected check_hindrance->high_hindrance Yes low_hindrance Low Hindrance check_hindrance->low_hindrance No solution3 Ensure Anhydrous Conditions & Reagent Purity check_reagents->solution3 solution4 Optimize Stoichiometry & Pre-activate Acid check_reagents->solution4 solution1 Use Stronger Coupling Reagent (e.g., HATU, COMU) high_hindrance->solution1 solution2 Increase Temperature (40-50°C) & Reaction Time high_hindrance->solution2 low_hindrance->check_reagents end Reaction Optimized solution1->end solution2->end solution3->end solution4->end G Mechanism of Steric Hindrance cluster_0 Ideal Reaction (Low Hindrance) cluster_1 Hindered Reaction Amine_low H2N-Linker Acid_low Activated Carboxylic Acid Amine_low->Acid_low Easy Nucleophilic Attack Product_low Amide Bond Formed Acid_low->Product_low Amine_high This compound Acid_high Bulky Activated Substrate Amine_high->Acid_high Attack Blocked NoProduct Reaction Impeded StericCloud1 Steric Bulk (tBu & PEG) StericCloud1->Amine_high StericCloud2 Steric Bulk (Substrate Side-chains) StericCloud2->Acid_high

References

Best practices for handling and dissolving H2N-PEG2-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H2N-PEG2-CH2COOtBu (tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling, dissolution, and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as Amino-PEG2-t-butyl ester, is a heterobifunctional linker molecule. It features a free amine group (-NH2) and a tert-butyl protected carboxylic acid (-COOtBu). The polyethylene glycol (PEG) spacer enhances its hydrophilicity and solubility in aqueous media.[1] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[2] It is also used in bioconjugation to link biologically active molecules to other molecules or surfaces.[1]

Q2: What are the general recommendations for storing this compound?

For long-term storage, it is recommended to store this compound at 4°C and protected from light. If dissolved in a solvent, store the solution at -80°C for up to six months or at -20°C for up to one month, also protected from light.[2]

Q3: In which solvents is this compound soluble?

This compound is generally soluble in a variety of common organic solvents. While specific quantitative data is not widely published, it is known to be soluble in water, dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).

Q4: What are the primary safety concerns when handling this compound?

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information. In general, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Dissolution Issues
Problem Possible Cause Troubleshooting Steps
Difficulty Dissolving Compound may have degraded due to improper storage. Low purity of the compound. Insufficient solvent volume or inappropriate solvent.1. Ensure the compound has been stored correctly at 4°C and protected from light. 2. Verify the purity of the compound if possible. 3. Try gentle warming or sonication to aid dissolution. 4. Increase the volume of the solvent. 5. If using an aqueous buffer, ensure the pH is compatible with the compound's stability.
Precipitation After Dissolution The solution may be supersaturated. Change in temperature or solvent composition. The compound may be degrading under the solution conditions.1. Dilute the solution to a lower concentration. 2. Maintain a constant temperature. 3. If using a mixed solvent system, ensure the solvents are miscible and the compound is soluble in the final mixture. 4. Prepare fresh solutions before use to minimize degradation.
Reaction and Deprotection Issues
Problem Possible Cause Troubleshooting Steps
Incomplete Amide Coupling Reaction Inefficient coupling reagents. Steric hindrance from the substrate. Low reactivity of the amine or carboxylic acid.1. Use a more efficient coupling reagent combination (e.g., HATU/DIPEA). 2. Increase the reaction time or temperature. 3. Use a larger excess of the coupling reagents and the amine or acid partner.
Incomplete Deprotection of the tert-Butyl Ester Insufficient strength or concentration of the acid. Short reaction time.1. Increase the concentration of trifluoroacetic acid (TFA) in the reaction mixture (e.g., from 20% to 50% in DCM). 2. Extend the reaction time and monitor progress by TLC or LC-MS. 3. Consider using a stronger acid system if necessary, but be mindful of the stability of the rest of the molecule.
Formation of Side Products During Deprotection The tert-butyl cation generated during deprotection can alkylate electron-rich residues (e.g., tryptophan, methionine).1. Add a scavenger, such as triisopropylsilane (TIS) or water, to the deprotection cocktail to trap the tert-butyl cation. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

Experimental Protocols

Protocol 1: General Dissolution of this compound
  • Bring the vial of this compound to room temperature before opening.

  • Add the desired volume of an appropriate solvent (e.g., DMSO, DMF, or DCM) to the vial to achieve the target concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • For aqueous solutions, consider using a buffer and adjusting the pH as needed for subsequent reactions. Note that the tert-butyl ester is sensitive to strongly acidic conditions.

Protocol 2: Deprotection of the tert-Butyl Ester

This protocol describes the removal of the tert-butyl protecting group to reveal the free carboxylic acid.

  • Dissolve the this compound-containing molecule in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution, typically to a final concentration of 20-50% (v/v).

  • If the molecule contains acid-sensitive functional groups, add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% v/v).

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • The resulting deprotected compound can often be used in the next step without further purification.

Protocol 3: Amide Coupling Reaction

This protocol describes the coupling of the free amine of this compound to a carboxylic acid.

  • Dissolve the carboxylic acid-containing molecule in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a coupling reagent such as HATU (1.2 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.0-1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated and purified using standard techniques such as extraction and chromatography.

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_dissolution Dissolution cluster_reaction Amide Coupling cluster_deprotection Deprotection cluster_purification Purification dissolve Dissolve this compound in appropriate solvent activate Activate Carboxylic Acid (e.g., with HATU/DIPEA) dissolve->activate Use in reaction couple Couple with this compound activate->couple deprotect Remove tert-Butyl Group (e.g., with TFA/DCM) couple->deprotect Proceed to deprotection purify Purify Final Product (e.g., HPLC) deprotect->purify Final step

Caption: A general experimental workflow involving this compound.

troubleshooting_logic Troubleshooting Logic for Deprotection start Incomplete Deprotection? increase_tfa Increase TFA Concentration start->increase_tfa Yes side_products Side Products Observed? start->side_products No extend_time Extend Reaction Time increase_tfa->extend_time extend_time->side_products add_scavenger Add Scavenger (e.g., TIS) side_products->add_scavenger Yes complete Reaction Complete side_products->complete No problem_solved Problem Solved add_scavenger->problem_solved

Caption: A troubleshooting decision tree for the deprotection step.

References

Validation & Comparative

A Comparative Analysis of H2N-PEG2-CH2COOtBu and Related PEG Linkers via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structural integrity and purity of PEG linkers is paramount. This guide provides a comparative analysis of the ¹H NMR spectrum of H2N-PEG2-CH2COOtBu, a versatile bifunctional linker, against its key alternatives. The presented data, experimental protocols, and structural visualizations aim to facilitate informed decisions in the selection and quality control of these critical reagents in drug development and bioconjugation.

Introduction to ¹H NMR Analysis of PEG Linkers

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including polyethylene glycol (PEG) linkers. By analyzing the chemical shift, multiplicity, and integration of proton signals, researchers can confirm the identity, purity, and structural features of these molecules. For bifunctional linkers like this compound, ¹H NMR is crucial for verifying the presence and integrity of the terminal amino group, the PEG backbone, and the protected carboxylic acid moiety.

This guide focuses on this compound, also known as tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate, a valuable tool in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutics. Its comparison with related structures provides a deeper understanding of how modifications to the terminal groups influence the resulting NMR spectra.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for this compound and its common alternatives. The data is presented to highlight the characteristic signals for each structural component.

Compound NameProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound -C(CH₃)₃ (tert-Butyl)~1.45 s 9H
-NH₂ ~1.90 (broad) s 2H
-CH₂-NH₂ ~2.85 t 2H
-O-CH₂-CH₂-NH₂ ~3.52 t 2H
-O-CH₂-CH₂-O- ~3.65 m 4H
-O-CH₂-COO- ~4.05 s 2H
H2N-PEG2-CH2COOH -CH₂-NH₂ ~2.90-3.10t2H
-O-CH₂-CH₂-NH₂ ~3.60-3.70t2H
-O-CH₂-CH₂-O- ~3.70-3.80m4H
-O-CH₂-COOH ~4.15s2H
-COOH ~10-12 (broad)s1H
Fmoc-NH-PEG2-CH2COOtBu -C(CH₃)₃ (tert-Butyl)~1.45s9H
-CH₂-NH-Fmoc ~3.35m2H
-O-CH₂-CH₂-NH-Fmoc ~3.55t2H
-O-CH₂-CH₂-O- ~3.65m4H
-O-CH₂-COO- ~4.05s2H
Fmoc group ~4.20 (t), 4.40 (d), 7.30-7.80 (m)m9H
Boc-NH-PEG2-CH2COOtBu -C(CH₃)₃ (Boc)~1.43s9H
-C(CH₃)₃ (tert-Butyl ester)~1.45s9H
-CH₂-NH-Boc ~3.25m2H
-O-CH₂-CH₂-NH-Boc ~3.50t2H
-O-CH₂-CH₂-O- ~3.65m4H
-O-CH₂-COO- ~4.05s2H
-NH-Boc ~5.20 (broad)s1H

Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and concentration. Multiplicities are denoted as s (singlet), t (triplet), and m (multiplet).

Experimental Protocol for ¹H NMR Spectrum Acquisition

A standard protocol for obtaining a high-quality ¹H NMR spectrum for PEG linkers is outlined below.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the PEG linker.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube. The choice of solvent will depend on the solubility of the analyte.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Parameters:

  • The ¹H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

  • A standard pulse program for quantitative ¹H NMR should be used.

  • Key acquisition parameters include:

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Relaxation delay (d1): 5-7 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration.

    • Acquisition time: 2-4 seconds.

    • Spectral width: 0-12 ppm.

3. Data Processing:

  • The acquired Free Induction Decay (FID) should be Fourier transformed.

  • The spectrum should be phase-corrected and baseline-corrected.

  • The chemical shifts should be referenced to the internal standard.

  • The signals of interest should be integrated to determine the relative number of protons.

Visualization of this compound Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound, with key proton environments labeled to correspond with the ¹H NMR data.

H2N_PEG2_CH2COOtBu cluster_amine Amine Terminus cluster_peg PEG Backbone cluster_ester tert-Butyl Ester Terminus H2N H₂N- C1 CH₂ H2N->C1 a C2 -CH₂- C1->C2 b O1 O C2->O1 C3 -CH₂- O1->C3 C4 CH₂- C3->C4 c O2 O C4->O2 C5 -CH₂- O2->C5 d COO COO C5->COO tBu -C(CH₃)₃ COO->tBu e

A Comparative Guide to H2N-PEG2-CH2COOtBu for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of H2N-PEG2-CH2COOtBu, a bifunctional PEG linker, with its longer-chain alternatives in the context of Proteolysis Targeting Chimera (PROTAC) development. The selection of a linker is a critical parameter in PROTAC design, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the final molecule.[1][2] This document offers objective data, experimental protocols, and visualizations to aid in the rational selection of PEG linkers for targeted protein degradation.

Product Quality and Specifications

A Certificate of Analysis (CofA) is a critical document that assures the identity and quality of a chemical reagent. While specific CofAs are lot-dependent, the table below summarizes the typical quality control specifications for this compound and its common alternatives, such as H2N-PEG3-CH2COOtBu and H2N-PEG4-CH2COOtBu. High-purity reagents are essential for reproducible results in drug discovery.[3][4]

Table 1: Representative Certificate of Analysis Data for Amino-PEG-Acid Linkers

ParameterSpecificationThis compoundAlternative (e.g., H2N-PEG3-CH2COOtBu)Analytical Method
Appearance White to off-white solidConformsConformsVisual Inspection
Identity Conforms to structureConformsConforms¹H NMR, ¹³C NMR, MS
Purity ≥95%≥97%≥97%¹H NMR, HPLC/UPLC
Molecular Weight 219.28 g/mol 219.28263.33Mass Spectrometry (MS)
Solubility Soluble in DMSO, DMFSoluble in DMSO, DMFSoluble in DMSO, DMFVisual Inspection

Comparative Performance in PROTAC Design

The primary function of the linker in a PROTAC is to connect a ligand for a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[5] The length and composition of this linker are critical for optimizing the geometry and stability of this complex, which in turn dictates the efficiency of protein degradation.

This compound as a Linker:

With two ethylene glycol units, this compound provides a relatively short and flexible spacer.

  • Potential Advantages:

    • Rigidity and Pre-organization: A shorter linker may offer less conformational flexibility, which can reduce the entropic penalty upon binding to form the ternary complex. This can lead to more potent degraders if the short length is optimal for the specific target and E3 ligase pair.

    • Reduced Molecular Weight: A shorter linker contributes to a lower overall molecular weight of the PROTAC, which can be beneficial for improving cell permeability and other drug-like properties.

  • Potential Disadvantages:

    • Steric Hindrance: If the distance between the binding sites on the POI and the E3 ligase is too great, a short linker may not be able to span the gap, preventing the formation of a productive ternary complex.

    • Limited Reach: For target proteins with deep binding pockets, a longer linker may be necessary to extend from the protein surface to the E3 ligase.

Longer PEG Chain Alternatives (e.g., H2N-PEG3/4-CH2COOtBu):

Alternatives with three or more PEG units offer increased length and flexibility.

  • Potential Advantages:

    • Increased Flexibility and Reach: Longer linkers can span greater distances and offer more conformational freedom, increasing the probability of achieving a productive ternary complex geometry. This can be crucial when the optimal binding orientation is unknown.

    • Improved Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge due to the typically hydrophobic nature of the two ligands.

  • Potential Disadvantages:

    • Entropic Penalty: The high flexibility of a long linker can lead to a significant entropic cost upon binding, potentially weakening the stability of the ternary complex.

    • "Hook Effect": Excessively long or flexible linkers can sometimes favor the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the desired ternary complex, leading to reduced degradation efficiency.

Experimental Data Considerations:

The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically. Studies have shown that both increasing and decreasing PEG linker length can have dramatic effects on degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ). For example, in some systems, a minimum linker length is required to observe any degradation, while in others, extending the linker by even a single ethylene glycol unit can abolish activity or alter target selectivity. Therefore, it is common practice in PROTAC development to synthesize a library of compounds with varying linker lengths to identify the optimal candidate.

Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol describes a general two-step procedure for synthesizing a PROTAC using this compound. This involves an initial amide coupling reaction, followed by deprotection and a second amide coupling.

Step 1: Amide Coupling of POI Ligand to this compound

  • Reagents and Materials:

    • POI ligand with a carboxylic acid functional group (POI-COOH) (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (2.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve POI-COOH in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature for 4-16 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product (POI-NH-PEG2-CH2COOtBu) by flash column chromatography.

Step 2: Deprotection of the t-Butyl Ester

  • Reagents and Materials:

    • POI-NH-PEG2-CH2COOtBu from Step 1

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the purified product from Step 1 in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting product is POI-NH-PEG2-CH2COOH.

Step 3: Amide Coupling of the Deprotected Linker to the E3 Ligase Ligand

  • Reagents and Materials:

    • POI-NH-PEG2-CH2COOH from Step 2 (1.0 eq)

    • E3 ligase ligand with an amine functional group (E3-NH₂) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (2.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Follow the amide coupling procedure outlined in Step 1, using POI-NH-PEG2-CH2COOH and E3-NH₂ as the coupling partners.

    • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Visualizing the PROTAC Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for PROTAC synthesis.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow start Start: Select POI and E3 Ligands linker_selection Select Linker (e.g., this compound) start->linker_selection synthesis1 Step 1: Couple Ligand 1 to Linker linker_selection->synthesis1 purification1 Purification 1 (Chromatography) synthesis1->purification1 deprotection Step 2: Deprotect Linker purification1->deprotection synthesis2 Step 3: Couple Ligand 2 deprotection->synthesis2 purification2 Purification 2 (Prep-HPLC) synthesis2->purification2 characterization Characterization (LC-MS, NMR) purification2->characterization testing Biological Testing (DC50, Dmax) characterization->testing end End: Potent PROTAC testing->end

Caption: General workflow for PROTAC synthesis.

References

A Head-to-Head Comparison of H2N-PEG2-CH2COOtBu and H2N-PEG2-CH2COOH for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical juncture in the design of effective Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the target protein binder to the E3 ligase ligand, significantly influences the efficacy, synthesis, and physicochemical properties of the final PROTAC. This guide provides a detailed comparison of two commonly used PEG linkers: H2N-PEG2-CH2COOtBu and H2N-PEG2-CH2COOH, offering insights into their respective advantages and disadvantages in PROTAC synthesis.

The fundamental difference between these two linkers lies in the terminal carboxylic acid group. H2N-PEG2-CH2COOH possesses a free carboxylic acid, ready for direct conjugation, while this compound features a tert-butyl (tBu) ester-protected carboxylic acid. This distinction dictates the synthetic route, requiring an additional deprotection step for the latter.

Chemical Structures and Properties

LinkerChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Feature
This compoundNH2-(CH2)2-O-(CH2)2-O-CH2-COOtBuC10H21NO4219.28Tert-butyl protected carboxyl
H2N-PEG2-CH2COOHNH2-(CH2)2-O-(CH2)2-O-CH2-COOHC6H13NO4163.17Free carboxylic acid

Synthetic Strategies in PROTAC Assembly

The choice between the protected and unprotected linker dictates the synthetic workflow. Below is a comparative overview of the typical reaction schemes.

Using H2N-PEG2-CH2COOH (Free Carboxylic Acid)

The synthesis is a direct, typically two-step process involving sequential amide couplings.

dot

PROTAC_synthesis_COOH reactant reactant reagent reagent product product linker linker final_product final_product E3_ligand E3 Ligase Ligand (with amine) coupling1 Amide Coupling (e.g., HATU, DIPEA) E3_ligand->coupling1 linker_COOH H2N-PEG2-CH2COOH linker_COOH->coupling1 intermediate E3 Ligase Ligand-PEG2-COOH coupling2 Amide Coupling (e.g., HATU, DIPEA) intermediate->coupling2 warhead Warhead (with amine) warhead->coupling2 PROTAC Final PROTAC coupling1->intermediate coupling2->PROTAC

Caption: Synthetic workflow using the free carboxylic acid linker.

Using this compound (Protected Carboxylic Acid)

This route introduces an additional deprotection step, offering strategic flexibility in complex syntheses.

dot

PROTAC_synthesis_COOtBu reactant reactant reagent reagent product product linker linker deprotected deprotected final_product final_product E3_ligand E3 Ligase Ligand (with amine) coupling1 Amide Coupling (e.g., HATU, DIPEA) E3_ligand->coupling1 linker_COOtBu This compound linker_COOtBu->coupling1 intermediate_protected E3 Ligase Ligand-PEG2-COOtBu deprotection Deprotection (e.g., TFA) intermediate_protected->deprotection intermediate_deprotected E3 Ligase Ligand-PEG2-COOH deprotection->intermediate_deprotected coupling2 Amide Coupling (e.g., HATU, DIPEA) intermediate_deprotected->coupling2 warhead Warhead (with amine) warhead->coupling2 PROTAC Final PROTAC coupling1->intermediate_protected coupling2->PROTAC

Caption: Synthetic workflow using the tert-butyl protected linker.

Performance Comparison: A Data-Driven Perspective

FeatureH2N-PEG2-CH2COOHThis compound
Synthetic Steps Fewer steps, leading to a potentially faster overall synthesis.Additional deprotection step required, which can increase the overall synthesis time.
Reaction Conditions Standard amide coupling conditions (e.g., HATU, EDC/NHS) are employed.Amide coupling followed by acidic deprotection (e.g., trifluoroacetic acid in dichloromethane).[1]
Yield & Purity Potentially higher overall yield due to fewer steps. However, purification can be challenging if both ends of the linker react simultaneously.The protecting group strategy can lead to cleaner reactions and potentially easier purification after the initial coupling, possibly improving stepwise yields.
Versatility Less versatile in complex syntheses where the free carboxylic acid might interfere with other functional groups.The protecting group allows for orthogonal synthesis strategies, which is advantageous when dealing with molecules with multiple reactive sites.
Cost-Effectiveness Generally more cost-effective due to a simpler structure and fewer synthetic steps.Typically more expensive due to the additional protecting group and the reagents required for its removal.

Experimental Protocols

Protocol 1: PROTAC Synthesis using H2N-PEG2-CH2COOH

This protocol outlines the coupling of a warhead with a carboxylic acid to the amine of the PEG linker, followed by the coupling of the linker's carboxylic acid to the amine of an E3 ligase ligand.

Step 1: Amide Coupling of Warhead to H2N-PEG2-CH2COOH

  • Dissolve the warhead containing a carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add H2N-PEG2-CH2COOH (1.1 eq) to the reaction mixture.

  • Stir at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the intermediate product by flash column chromatography or preparative HPLC.

Step 2: Amide Coupling of Intermediate to E3 Ligase Ligand

  • Dissolve the purified intermediate from Step 1 (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

  • Add the E3 ligase ligand containing an amine (1.1 eq).

  • Stir at room temperature overnight.

  • Purify the final PROTAC using preparative HPLC.

Protocol 2: PROTAC Synthesis using this compound

This protocol involves an initial amide coupling, followed by deprotection of the tert-butyl group, and a final amide coupling.

Step 1: Amide Coupling of Warhead to this compound

  • Follow the same procedure as Step 1 in Protocol 1, substituting H2N-PEG2-CH2COOH with this compound.

Step 2: Deprotection of the Tert-Butyl Ester

  • Dissolve the purified, protected intermediate from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[1]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

Step 3: Amide Coupling of Deprotected Intermediate to E3 Ligase Ligand

  • Dissolve the deprotected intermediate from Step 2 (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

  • Add the E3 ligase ligand containing an amine (1.1 eq).

  • Stir at room temperature overnight.

  • Purify the final PROTAC using preparative HPLC.

PROTAC Mechanism of Action

Regardless of the linker used for synthesis, the resulting PROTAC's mechanism of action remains the same: inducing the ubiquitination and subsequent degradation of a target protein.

dot

PROTAC_MoA protein protein ligase ligase protac protac ubiquitin ubiquitin proteasome proteasome degraded degraded POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds P PROTAC P->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI recruits E2, ubiquitination Proteasome Proteasome Ub_POI->Proteasome recognized by Ub Ub Degraded_peptides Degraded Peptides Proteasome->Degraded_peptides degrades

Caption: General mechanism of PROTAC-mediated protein degradation.

Conclusion

The selection between this compound and H2N-PEG2-CH2COOH for PROTAC synthesis is a strategic decision based on the complexity of the target molecule and the desired synthetic efficiency.

  • H2N-PEG2-CH2COOH is the linker of choice for more straightforward syntheses where a shorter reaction sequence is prioritized and there are no concerns about the reactivity of the free carboxylic acid with other functional groups on the warhead or E3 ligase ligand.

  • This compound offers superior control and versatility for more complex PROTACs. The use of a protecting group allows for a more controlled, stepwise assembly, minimizing side reactions and potentially simplifying purification, which can be invaluable when working with precious or complex intermediates.

Ultimately, the optimal choice will depend on a careful evaluation of the specific chemical functionalities of the PROTAC components, the desired scale of the synthesis, and the overall project timeline and budget.

References

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a complex challenge where the linker plays a decisive role. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of how PEG linker length influences PROTAC performance, supported by experimental data and detailed protocols.

The linker in a PROTAC molecule is not merely a spacer; it is a critical component that dictates the ability to form a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1] The length of the PEG linker is a crucial determinant of its efficacy, profoundly impacting degradation potency (DC50) and maximal degradation (Dmax).[1][3]

An optimal linker length is essential as it governs the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it could lead to a decrease in potency due to a higher entropic penalty upon binding. Therefore, the linker length must be meticulously optimized for each specific target protein and E3 ligase pair.

Comparative Analysis of PEG Linker Length on PROTAC Performance

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency and maximal degradation of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.

Target ProteinE3 LigaseLinker Length (atoms)Efficacy ComparisonReference
Estrogen Receptor α (ERα)VHL12Less Potent
Estrogen Receptor α (ERα)VHL16More Potent
TANK-Binding Kinase 1 (TBK1)VHL< 12No apparent activity
TANK-Binding Kinase 1 (TBK1)VHL12-29Exhibited submicromolar degradation potency
TANK-Binding Kinase 1 (TBK1)VHL21DC50 = 3 nM, Dmax = 96%
TANK-Binding Kinase 1 (TBK1)VHL29DC50 = 292 nM, Dmax = 76%
Cereblon (CRBN) (homo-PROTAC)CRBN8 (PEG)Optimized for degradation
Bromodomain-containing protein 4 (BRD4)CRBN1-2 PEG unitsReduced degradation potency (DC50 >5 µM)
Bromodomain-containing protein 4 (BRD4)CRBN0, 4-5 PEG unitsPotent degradation (< 0.5 µM)

Experimental Protocols

To aid researchers in their PROTAC development, detailed protocols for key experiments are provided below.

Western Blot for Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

  • Cell Culture and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate DC50 and Dmax values from the dose-response curves.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC E3 Ligase Ligand Linker (PEG) Target Ligand Ternary_Complex Target Protein-PROTAC-E3 Ligase PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds Proteasome Proteasome Target->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Recruits Ubiquitin->Target Ubiquitination Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades

Caption: PROTAC Mechanism of Action

Western_Blot_Workflow A 1. Cell Culture & Treatment (Varying PROTAC concentrations) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Western Blot (Transfer to Membrane) D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Detection (ECL & Imaging) F->G H 8. Data Analysis (Densitometry, DC50/Dmax Calculation) G->H

Caption: Western Blot Experimental Workflow

References

A Comparative Guide to Analytical Methods for Characterizing H2N-PEG2-CH2COOtBu Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, H2N-PEG2-CH2COOtBu, plays a critical role in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its defined length and distinct functional groups—an amine (H2N) and a protected carboxylic acid (COOtBu)—necessitate precise analytical characterization to ensure purity, structural integrity, and ultimately, the efficacy and safety of the final therapeutic. This guide provides a comparative overview of the primary analytical techniques used to characterize this important building block, offering detailed experimental protocols and performance data to aid researchers in selecting the most appropriate methods for their needs.

Core Analytical Techniques: A Head-to-Head Comparison

The characterization of this compound relies on a combination of techniques to confirm its structure, assess purity, and identify any potential impurities. The most common and powerful methods are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical TechniqueInformation ProvidedKey Performance ParametersAdvantagesLimitations
¹H NMR Spectroscopy Unambiguous structural confirmation, Purity assessmentChemical Shift (δ), Integration, MultiplicityProvides detailed structural information, Quantitative for purity determinationLower sensitivity compared to MS, Can be complex for larger or polydisperse molecules
Mass Spectrometry (ESI-MS) Molecular weight confirmation, Impurity identificationMass-to-charge ratio (m/z), Mass accuracy (ppm)High sensitivity and accuracy, Can be coupled with liquid chromatography (LC-MS)May not distinguish between isomers, Ionization efficiency can vary
RP-HPLC Purity assessment, Quantification, Separation of impuritiesRetention Time (RT), Peak Area, ResolutionRobust and reproducible, High-resolution separation, Can be coupled to various detectors (UV, ELSD, CAD)The target molecule lacks a strong UV chromophore, requiring specialized detectors for high sensitivity

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the structural elucidation of small molecules like this compound. ¹H NMR provides a detailed fingerprint of the molecule, allowing for the confirmation of all proton environments.

Expected ¹H NMR Data for this compound:

AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
C(CH₃)₃~1.45singlet9H
-OCH₂CH₂NH₂~2.85triplet2H
-OCH₂CH₂O-~3.55multiplet4H
-OCH₂CH₂O-~3.65triplet2H
-OCH₂COOtBu~4.05singlet2H

Note: Predicted chemical shifts are based on standard values for similar functional groups and may vary slightly depending on the solvent and instrument.

A Certificate of Analysis for this compound confirms that the ¹H NMR spectrum should be consistent with the structure and is used to determine purity, often found to be ≥97.0%[1][2].

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 25 °C.

    • Pulse Program: Standard ¹H acquisition.

  • Data Acquisition:

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative ratios of the protons.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of this compound and to detect any impurities. Electrospray Ionization (ESI) is the most common method for this type of molecule, often coupled with liquid chromatography (LC-MS).

Expected Mass Spectrometry Data for this compound:

  • Molecular Formula: C₁₀H₂₁NO₄

  • Molecular Weight: 219.28 g/mol [1]

  • Expected Ion (ESI+): [M+H]⁺ = 220.15 m/z

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the PEG linker in a 50:50 mixture of acetonitrile and water. Dilute to a final concentration of 10 µM with the mobile phase[3].

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm)[3].

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% Mobile Phase B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer (MS) Conditions (Q-TOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Mass Range: 100 - 1000 m/z.

  • Data Analysis: Use the instrument's software to identify the [M+H]⁺ ion and any potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for assessing the purity of this compound. Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are often more suitable than a standard UV detector for accurate quantification.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.

  • HPLC Conditions:

    • Column: C18 or C8 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: A linear gradient tailored to the hydrophobicity of the conjugate, for example, 10% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Detector Settings (ELSD/CAD):

    • Nebulizer Temperature: Adjusted for efficient solvent evaporation (e.g., 40-50 °C).

    • Evaporator/Drift Tube Temperature: Optimized for analyte response (e.g., 60-70 °C).

    • Gas Flow Rate: Set according to the manufacturer's recommendations.

  • Data Analysis: Determine the purity by calculating the peak area percentage of the main component relative to the total peak area.

Alternative Linker Technologies

While PEG linkers are widely used, alternative technologies are emerging to address potential concerns such as immunogenicity and non-biodegradability. Polysarcosine (pSar) and Poly(2-oxazolines) (POx) are two such alternatives that offer similar "stealth" properties to PEG.

Linker TypeKey AdvantagesCharacterization Considerations
Polysarcosine (pSar) Biodegradable, Potentially lower immunogenicity than PEG.Characterized by GPC, MALDI-TOF MS, and light scattering techniques.
Poly(2-oxazolines) (POx) Biocompatible, Tunable properties by varying side chains, High stability.Characterized by NMR and size-exclusion chromatography (SEC).

The analytical methods described for this compound are generally applicable to these alternative linkers, although specific parameters for chromatography and mass spectrometry may need to be optimized based on the physicochemical properties of the specific pSar or POx conjugate.

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate the typical workflows for characterizing this compound conjugates.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Interpretation cluster_reporting Final Report dissolve Dissolve/Dilute Sample nmr NMR Spectroscopy dissolve->nmr Inject lcms LC-MS dissolve->lcms Inject hplc HPLC (ELSD/CAD) dissolve->hplc Inject structure Structural Confirmation nmr->structure mw Molecular Weight Verification lcms->mw purity Purity Assessment hplc->purity report Certificate of Analysis structure->report purity->report mw->report

Caption: General experimental workflow for the characterization of this compound.

signaling_pathway cluster_input Input Information cluster_methods Analytical Methods cluster_output Characterization Data cluster_decision Quality Control A This compound Sample B NMR A->B Elucidation C Mass Spectrometry A->C Confirmation D HPLC A->D Quantification E Structure & Purity B->E F Molecular Weight C->F G Purity & Impurities D->G H Pass/Fail E->H F->H G->H

Caption: Logical relationship of analytical methods for quality control.

References

In Vitro Validation of PROTACs Synthesized with an Amine-PEG2-Acid Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) synthesized using an H2N-PEG2-CH2COOtBu linker or its close analogs. We present supporting experimental data, detailed methodologies for key in vitro assays, and visualizations of relevant biological pathways and experimental workflows.

PROTACs are a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. A typical PROTAC consists of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, flexibility, and chemical composition can significantly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This guide focuses on PROTACs synthesized with a short polyethylene glycol (PEG) linker, specifically the this compound linker and its analogs. These short PEG linkers are often employed to optimize the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

Comparative Analysis of PROTAC Performance

To illustrate the in vitro performance of PROTACs synthesized with a short amine-PEG-acid linker, we present a comparative analysis of two distinct PROTACs targeting different proteins of interest.

PROTAC A: Targeting Tissue Transglutaminase 2 (TG2)

In a recent study, researchers developed a series of PROTACs targeting Tissue Transglutaminase 2 (TG2), a multifunctional enzyme implicated in cancer progression. One of the synthesized PROTACs, herein referred to as PROTAC A, utilized a linker derived from tert-butyl 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoate, a close analog of the this compound linker. This PROTAC was evaluated for its ability to degrade TG2 in ovarian cancer cell lines.

PROTAC B: Targeting Bromodomain-Containing Protein 4 (BRD4)

For comparison, we include data for a well-characterized PROTAC targeting Bromodomain-Containing Protein 4 (BRD4), a key regulator of gene expression in cancer. This hypothetical PROTAC, designated PROTAC B, is synthesized with a short PEG linker and has been extensively studied for its degradation efficiency and anti-proliferative effects.

PROTACTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)IC50 (nM) (Cell Viability)
PROTAC A TG2VHLOVCAR5~1000>90Not Reported
SKOV3~1000>90Not Reported
PROTAC B BRD4VHLMV4-1120>9550

Note: The DC50 and Dmax values for PROTAC A are estimated from the western blot data presented in the source publication[1].

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in this guide are provided below.

Western Blotting for Target Protein Degradation

Objective: To quantify the degradation of the target protein induced by the PROTAC.

  • Cell Culture and Treatment: Seed the appropriate cell line (e.g., OVCAR5, SKOV3, or MV4-11) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow the cells to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-TG2 or anti-BRD4) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control. The DC50 and Dmax values can be determined by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the effect of the PROTAC on cell proliferation and viability.

  • Cell Seeding: Seed the desired cell line in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control.

  • Assay Procedure: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (from wells with medium only) from all experimental values. Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed in this guide, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Target Target Protein (e.g., TG2, BRD4) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC.

Western_Blot_Workflow cluster_protocol Western Blot Protocol for PROTAC Validation A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I J 10. Data Analysis (DC50 & Dmax) I->J

Caption: Experimental workflow for Western blot analysis.

Cell_Viability_Workflow cluster_protocol CellTiter-Glo Assay for PROTAC Validation A 1. Cell Seeding (96-well plate) B 2. PROTAC Treatment A->B C 3. Add CellTiter-Glo Reagent B->C D 4. Incubation & Lysis C->D E 5. Luminescence Measurement D->E F 6. Data Analysis (IC50) E->F

Caption: Experimental workflow for CellTiter-Glo assay.

References

Flexible vs. Rigid PROTAC Linkers: A Comparative Analysis for Optimized Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. The linker, a seemingly simple component connecting the target protein ligand and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy. This guide provides an objective comparison of flexible and rigid linkers, supported by experimental data, to inform rational PROTAC design.

The linker's length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex, leading to efficient ubiquitination and subsequent degradation.[1] While flexible linkers like polyethylene glycol (PEG) and alkyl chains offer synthetic accessibility, rigid linkers may provide a path to enhanced potency and improved pharmacokinetic properties through conformational pre-organization.[2]

Quantitative Comparison of Linker Performance

The choice between a flexible and a rigid linker can dramatically impact the degradation efficiency (DC50 and Dmax) of a PROTAC. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, often necessitating empirical testing.[2] The following tables summarize quantitative data from various studies to illustrate the impact of linker choice on PROTAC performance.

Linker TypePROTACTarget ProteinCell LineDC50Dmax (%)Reference
Flexible (PEG) Parent PROTAC 54Androgen Receptor (AR)22Rv1Exhibited degradation at 3 µMNot Specified
Rigid (Disubstituted phenyl) PROTACs 55-57Androgen Receptor (AR)22Rv1No activity at 3 µMNot Specified
Flexible (Alkyl Chain) Not SpecifiedCRBNHEK293TConcentration-dependent decreaseNot Specified
Flexible (PEG) Not SpecifiedCRBNHEK293TWeak degradationNot Specified
Flexible (Alkyl/Ether) Not SpecifiedEstrogen Receptor α (ERα)Not Specified3 nM (for 21-atom length)96
Flexible (PEG) Not SpecifiedEstrogen Receptor α (ERα)Not SpecifiedMore potent with 16-atom length vs 12-atomNot Specified
Rigid (Piperazine/Piperidine) PROTAC-1H-PGDSKU81217.3 pMNot Specified
More Flexible (Methylene modification) PROTAC-2H-PGDSKU812Comparable to PROTAC-1Not Specified
Less Flexible (Azaspiro[3.5]nonane) PROTAC-3H-PGDSKU812Comparable to PROTAC-1Not Specified
More Rigid (Azaspiro[5.5]undecane) PROTAC-4H-PGDSKU812Comparable to PROTAC-1Not Specified

Signaling Pathways and Experimental Workflows

Visualizing the PROTAC mechanism and the experimental workflow is crucial for understanding the comparative analysis.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Comparative Experimental Workflow Synthesis PROTAC Synthesis (Flexible vs. Rigid Linkers) Biophysical Biophysical Assays (SPR, ITC) Synthesis->Biophysical Cellular Cell-Based Assays Synthesis->Cellular Data Data Analysis & Comparison Biophysical->Data Degradation Protein Degradation (Western Blot, DC50/Dmax) Cellular->Degradation Permeability Permeability & PK Studies Cellular->Permeability Degradation->Data Permeability->Data

Caption: A typical experimental workflow for comparing PROTAC linkers.

Linker_Flexibility_Impact cluster_flex Flexible Linker cluster_rigid Rigid Linker POI_flex POI PROTAC_flex Flexible PROTAC POI_flex->PROTAC_flex E3_flex E3 E3_flex->PROTAC_flex label_flex Multiple conformations, potential entropic penalty POI_rigid POI PROTAC_rigid Rigid PROTAC POI_rigid->PROTAC_rigid E3_rigid E3 E3_rigid->PROTAC_rigid label_rigid Pre-organized conformation, may enhance or prevent productive complex formation

References

The Impact of H2N-PEG2-CH2COOtBu on PROTAC Cell Permeability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) with optimal cellular permeability is a critical determinant of their therapeutic efficacy. The linker component, which connects the target-binding ligand and the E3 ligase-recruiting moiety, plays a pivotal role in dictating the physicochemical properties of the entire molecule, including its ability to traverse the cell membrane. This guide provides a comprehensive comparison of how the commonly used linker, H2N-PEG2-CH2COOtBu, influences PROTAC cell permeability relative to other linker alternatives, supported by experimental data and detailed methodologies.

Introduction to this compound and Alternative PROTAC Linkers

This compound is a bifunctional linker featuring a two-unit polyethylene glycol (PEG) chain. The amine (H2N) group provides a reactive handle for conjugation to one of the PROTAC's ligands, while the tert-butyl ester (COOtBu) protects a carboxylic acid that, upon deprotection, can be coupled to the other ligand. PEG-based linkers are the most prevalent class used in PROTAC design, primarily due to their ability to enhance aqueous solubility, a property that can indirectly and sometimes directly influence cell permeability.[1]

The cell permeability of PROTACs is a complex attribute influenced by a multitude of factors, including molecular weight, polar surface area (PSA), lipophilicity, and the capacity for intramolecular hydrogen bonding. The choice of linker is paramount in modulating these parameters. This guide will compare the effects of the PEG2 linker derived from this compound with other common linker classes:

  • Longer PEG Linkers (e.g., PEG3, PEG4, PEG5): Varying the length of the PEG chain directly impacts the size and flexibility of the PROTAC.

  • Alkyl Linkers (e.g., Ethyl, Propyl, Butyl chains): These non-polar linkers offer a more hydrophobic alternative to PEG chains.

  • Rigid Linkers (e.g., incorporating piperidine or piperazine rings): These linkers reduce the conformational flexibility of the PROTAC, which can influence its interaction with the cell membrane and efflux transporters.

Data Presentation: Comparative Analysis of PROTAC Cell Permeability

The following tables summarize quantitative data from studies investigating the impact of different linkers on the cell permeability of PROTACs, as measured by Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell-based assays. The apparent permeability coefficient (Papp) is a common metric used to quantify the rate of passage across a membrane.

Note: The data presented below is compiled from multiple studies. Direct comparison between different tables should be made with caution, as the target proteins, E3 ligase ligands, and specific experimental conditions may vary.

Table 1: Effect of PEG Linker Length on PROTAC Permeability (PAMPA)

PROTAC SeriesLinkerApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
MZ Series2-unit PEG0.6[2]
MZ Series3-unit PEG0.03[2]
MZP Series2-unit PEGNot specified, but higher than 4-unit[2]
MZP Series4-unit PEGLower than 2-unit[2]
H-PGDS PROTACsPEG3Higher degradation activity, suggesting sufficient permeability
H-PGDS PROTACsPEG5Lower degradation activity than PEG3

General Trend: Shorter PEG linkers tend to result in higher passive permeability. For instance, a PROTAC with a 2-unit PEG linker was found to be 20-fold more permeable than its counterpart with a 3-unit PEG linker in one study.

Table 2: Comparison of PEG vs. Alkyl Linkers on PROTAC Permeability (PAMPA)

PROTAC SeriesLinker TypeApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
AT Series1-unit PEGHigher than alkyl
AT SeriesAlkyl0.002
General FindingPEG-typeFavors folded conformations, potentially increasing permeability
General FindingAlkylInduces more elongated conformations

Insight: Contrary to the expectation that reducing polar surface area with alkyl linkers would improve permeability, some studies have shown that short PEG linkers can lead to better permeability than alkyl linkers. This may be due to the ability of the ether oxygens in the PEG chain to shield hydrogen bond donors through intramolecular hydrogen bonding, effectively reducing the molecule's polarity in the non-polar environment of the cell membrane.

Table 3: Caco-2 Permeability Data for PROTACs with Various Linkers

PROTACLinker TypeA-B Papp (10⁻⁶ cm/s)B-A Papp (10⁻⁶ cm/s)Efflux RatioReference
PROTAC 14PEG-linker1.714.18.4
PROTAC 20bVHL ligand, linker not specified0.350.24~0.7
PROTAC 20dPEG-linkerNot specified8.6>12
ARV-110Rigid (piperidine/piperazine)NegligibleNot applicableNot applicable

Interpretation: Caco-2 assays provide a more comprehensive picture of permeability by accounting for active transport and efflux. The data indicates that many PROTACs are subject to efflux, as shown by efflux ratios greater than 2. The choice of linker can significantly influence the interaction with efflux transporters. Rigid linkers, such as those in ARV-110, are often employed to improve metabolic stability and can also impact permeability, though not always favorably in simple permeability assays.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cell permeability data. Below are generalized protocols for the PAMPA and Caco-2 assays commonly used for PROTACs.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Principle: This assay measures the diffusion of a compound from a donor compartment, through a filter coated with a lipid solution (e.g., lecithin in dodecane), to an acceptor compartment.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM).

    • Dilute the PROTAC stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 10 µM).

    • Prepare the lipid membrane solution (e.g., 1% lecithin in dodecane).

  • Assay Plate Preparation:

    • Coat the membrane of a 96-well filter plate (donor plate) with the lipid solution.

    • Add the PROTAC-containing buffer to the wells of the donor plate.

    • Add fresh buffer to the wells of a 96-well acceptor plate.

  • Incubation:

    • Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours).

  • Sample Analysis:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.

Caco-2 Permeability Assay

Objective: To evaluate the permeability and potential for active transport and efflux of a PROTAC across a monolayer of human intestinal epithelial cells.

Principle: Caco-2 cells, when grown on a semi-permeable membrane, differentiate into a polarized monolayer that mimics the intestinal barrier. Transport of the PROTAC is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for 18-22 days to allow for differentiation and monolayer formation.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • For A-B permeability, add the PROTAC solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • For B-A permeability, add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 90-120 minutes).

  • Sample Analysis:

    • At the end of the incubation, collect samples from both chambers and determine the PROTAC concentration using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp for both A-B and B-A directions using a similar formula as in the PAMPA assay, accounting for the volume and surface area of the transwell insert.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.

Mandatory Visualizations

PROTAC_Permeability_Factors cluster_outcome Permeability Outcome Linker This compound MW Molecular Weight Linker->MW PEG_Length PEG Length PEG_Length->MW Flexibility Flexibility IMHB Intramolecular H-Bonding Flexibility->IMHB Polarity Polarity PSA Polar Surface Area Polarity->PSA Lipophilicity Lipophilicity Polarity->Lipophilicity Permeability Cell Permeability MW->Permeability PSA->Permeability Lipophilicity->Permeability IMHB->Permeability

Permeability_Assay_Workflow cluster_pampa PAMPA cluster_caco2 Caco-2 Assay P1 Prepare PROTAC Solution P2 Coat Filter Plate with Lipid P1->P2 P3 Add Solutions to Donor & Acceptor Plates P2->P3 P4 Incubate P3->P4 P5 LC-MS/MS Analysis P4->P5 P6 Calculate Papp (Passive) P5->P6 C1 Culture Caco-2 Monolayer C2 Add PROTAC to Apical or Basolateral Side C1->C2 C3 Incubate C2->C3 C4 LC-MS/MS Analysis C3->C4 C5 Calculate Papp (A-B & B-A) C4->C5 C6 Calculate Efflux Ratio C5->C6

Conclusion

The selection of a linker is a critical step in the design of effective PROTACs. The this compound linker provides a short, hydrophilic PEG chain that generally contributes to favorable permeability characteristics compared to longer PEG chains. Experimental data suggests that shorter PEG linkers often lead to higher passive permeability. Furthermore, in some cases, short PEG linkers have demonstrated superior permeability to more hydrophobic alkyl linkers, potentially due to their ability to form intramolecular hydrogen bonds that shield polarity.

However, it is crucial to recognize that passive permeability is only one aspect of cellular uptake. Cell-based assays like the Caco-2 model reveal the significant role of active transport and efflux mechanisms, which are also heavily influenced by the linker structure. While flexible linkers like PEG are widely used, rigid linkers are increasingly being explored to enhance metabolic stability and optimize the conformation for ternary complex formation, which can also impact cell permeability.

Ultimately, the optimal linker choice is highly dependent on the specific target protein and E3 ligase pair. A comprehensive evaluation using a combination of in silico modeling, PAMPA for initial screening of passive permeability, and Caco-2 assays for a more detailed understanding of transport mechanisms is essential for the successful development of cell-permeable and efficacious PROTACs. The data and protocols presented in this guide offer a framework for researchers to make informed decisions in the linker design and optimization process.

References

Safety Operating Guide

Navigating the Disposal of H2N-PEG2-CH2COOtBu: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective and compliant disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with H2N-PEG2-CH2COOtBu, a bifunctional PROTAC linker, understanding the correct disposal procedures is paramount. This guide provides essential, immediate safety and logistical information, offering a clear, step-by-step plan for the proper management of this compound.

This compound, also known as Amino-PEG2-acetic acid tert-butyl ester, is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] While not classified as a hazardous substance, prudent handling and disposal are necessary to ensure a safe laboratory environment and to comply with regulatory standards.[3][4]

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat.[3] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. In the event of skin or eye contact, rinse the affected area thoroughly with water.

Chemical and Safety Data Summary

The following table summarizes key quantitative data and properties of this compound and similar compounds, which are crucial for making informed decisions regarding its disposal.

PropertyValue/InformationSource(s)
Molecular Formula C10H21NO4
Molecular Weight 219.28 g/mol
Appearance Colorless to light yellow liquid
Storage Conditions 4°C, protect from light
Solubility Soluble in Methylene chloride, DMAC, or DMSO
Primary Hazards May cause skin and eye irritation
Disposal Consideration Dispose of in accordance with local, state, and federal regulations

Operational and Disposal Plan: A Step-by-Step Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and compliance. The following protocol outlines the recommended steps for managing waste containing this compound.

Step 1: Segregation of Waste

Proper waste segregation is the first and most critical step.

  • Non-hazardous vs. Hazardous: Do not mix waste containing this compound with non-hazardous laboratory trash.

  • Compatibility: Ensure that the waste container for this compound does not contain incompatible chemicals. This compound should be kept separate from strong oxidizing agents.

Step 2: Waste Collection and Labeling
  • Container: Use a clearly labeled, leak-proof container for collecting waste this compound and any contaminated materials (e.g., pipette tips, gloves). The container should be appropriate for chemical waste.

  • Labeling: The label should clearly state "Waste this compound" and include the chemical formula and any known hazards.

Step 3: Treatment of Small Residual Quantities (Optional and subject to local regulations)

For very small, residual amounts of this compound, such as on contaminated glassware, a hydrolysis procedure may be considered to break down the tert-butyl ester. This should only be performed by trained personnel and in accordance with institutional and local regulations.

  • Hydrolysis of tert-butyl ester: The tert-butyl ester group can be cleaved under acidic conditions (e.g., using trifluoroacetic acid). The resulting carboxylic acid and amine are generally more water-soluble.

  • Neutralization: Following hydrolysis, the acidic solution should be neutralized. For example, slowly add a dilute solution of sodium bicarbonate or sodium hydroxide until the pH is neutral (pH ~7).

  • PEG Disposal: Polyethylene glycol (PEG) is biodegradable. However, it is still recommended to avoid releasing large quantities into wastewater systems to prevent impacting the biological and chemical oxygen demand in treatment processes.

Step 4: Final Disposal
  • Licensed Waste Disposal: The primary and most recommended method for the disposal of this compound waste is to entrust it to a licensed chemical waste disposal company. This ensures that the waste is handled and disposed of in compliance with all environmental regulations.

  • Contaminated Packaging: Any empty containers that held this compound should be thoroughly rinsed. The rinsate should be collected and treated as chemical waste. Once decontaminated, the packaging can be disposed of according to local regulations.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream (Avoid mixing with incompatible chemicals) ppe->segregate is_bulk Bulk Quantity or Small Residual? segregate->is_bulk bulk_disposal Collect in a Labeled, Leak-Proof Container is_bulk->bulk_disposal Bulk residual_treatment Consider On-site Treatment (Subject to local regulations) is_bulk->residual_treatment Residual licensed_disposal Arrange for Pickup by a Licensed Waste Disposal Company bulk_disposal->licensed_disposal end_bulk End of Process licensed_disposal->end_bulk hydrolysis Hydrolysis of tert-butyl ester (e.g., with TFA) residual_treatment->hydrolysis neutralization Neutralize to pH ~7 hydrolysis->neutralization aqueous_disposal Dispose of Aqueous Waste (in accordance with local sewer regulations) neutralization->aqueous_disposal end_residual End of Process aqueous_disposal->end_residual

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to all local and national regulations.

References

Essential Safety and Operational Guide for Handling H2N-PEG2-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for H2N-PEG2-CH2COOtBu, a PEG-based PROTAC linker. Given the absence of a publicly available specific Safety Data Sheet (SDS), this guidance is based on the chemical properties of its functional groups (amine, PEG, and t-butyl ester) and general best practices for laboratory chemical safety. It is imperative to supplement this guide with a substance-specific SDS from the supplier upon acquisition.

Hazard Assessment and Personal Protective Equipment (PPE)

While polyethylene glycol (PEG) itself is generally considered to have low toxicity and to be biodegradable, the overall hazard profile of this compound is not fully established. The presence of an amino group and a tert-butyl ester necessitates careful handling to mitigate potential risks such as skin and eye irritation, and potential respiratory effects if aerosolized. A thorough risk assessment should be conducted before commencing any work.[1][2]

Recommended Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.[1][2]

PPE CategoryItemSpecification
Hand Protection GlovesNitrile gloves are recommended for their broad chemical resistance. Inspect for tears before use.
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards are mandatory.
Face Protection Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing.
Body Protection Laboratory CoatA standard, fully-buttoned laboratory coat should be worn to protect skin and clothing.
Respiratory Chemical Fume HoodAll handling of the compound should be performed in a certified chemical fume hood.
Operational Plan: Step-by-Step Handling Protocol

This protocol details the safe handling of this compound from receipt to disposal.

1. Preparation and Handling Area

  • Fume Hood: Ensure a chemical fume hood is operational and dedicated for the handling of this compound.

  • Designated Area: Establish a clearly marked area for working with this compound to prevent cross-contamination.

  • Emergency Equipment: Confirm the accessibility and functionality of an emergency eyewash station and safety shower.

2. Donning PPE

  • Before entering the designated handling area, put on all required PPE as specified in the table above.

3. Handling the Compound

  • Weighing: If the compound is a solid, weigh it in the chemical fume hood. Use disposable weighing boats.

  • Dissolving: If preparing a solution, add the solvent to the compound slowly. Many PEGylated compounds are soluble in aqueous buffers or organic solvents like DMSO and DMF.

  • Storage: Store the compound in a tightly sealed container, protected from light, at the recommended temperature (typically 4°C for short-term and -20°C for long-term storage in solvent).

4. Decontamination

  • After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol).

  • Dispose of all cleaning materials as hazardous waste.

  • Carefully remove and discard gloves in the designated chemical waste container.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste. Adherence to local and institutional regulations for hazardous waste disposal is mandatory.

Waste Segregation and Collection

Waste TypeCollection Procedure
Solid Waste Collect all contaminated solid materials (e.g., gloves, weighing paper, pipette tips) in a designated, labeled, and sealed hazardous waste container.
Liquid Waste Collect all solutions containing the compound in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.
Sharps Waste Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Procedure

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and a "Hazardous Waste" sign.

  • Storage: Store waste containers in a designated, secondary containment area away from general laboratory traffic.

  • Collection: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal contractor, following your institution's procedures.

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_area Prepare Designated Work Area prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_segregate->cleanup_dispose

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.